Executive Summary: The Stability Paradox 2-Fluoro-1-methyl-1H-indole represents a unique challenge in heterocyclic chemistry. While the indole scaffold is ubiquitous in drug discovery (found in >30% of top-grossing drugs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Paradox
2-Fluoro-1-methyl-1H-indole represents a unique challenge in heterocyclic chemistry. While the indole scaffold is ubiquitous in drug discovery (found in >30% of top-grossing drugs), the introduction of a fluorine atom at the C2 position creates a specific electronic tension. Unlike its C3-fluoro counterparts, which are relatively stable, C2-fluoroindoles are electronically predisposed to hydrolysis, rapidly converting to the thermodynamically favored 1-methyloxindole .
For researchers, this compound is not just a target but a transient intermediate that requires precise handling. This guide outlines the chemical behavior, synthesis, and strict handling protocols required to utilize this moiety effectively.
Chemical Profile & Electronic Structure
The reactivity of 2-fluoro-1-methylindole is defined by the interplay between the nitrogen lone pair and the highly electronegative fluorine at C2.
The C2 position becomes susceptible to nucleophilic attack (unlike typical indoles which are nucleophiles).
Stability Class
High Sensitivity
Prone to acid-catalyzed hydrolysis.
Key NMR Signal
: to ppm
Distinctive shift compared to C3-F isomers.
Key NMR Signal
(C3-H): ppm
Upfield shift due to F-shielding/resonance effects.
The "Push-Pull" Destabilization
The nitrogen atom donates electron density into the ring (resonance), while the fluorine atom at C2 withdraws density (induction) but also has lone pairs capable of donation. This creates a "push-pull" system where the C2-F bond is activated. In the presence of even trace moisture and acid, the C2 position acts as an electrophile, leading to the ejection of fluoride.
Synthesis Strategies
Due to the instability of the C2-F bond, direct fluorination of 1-methylindole often fails, yielding complex mixtures or rearrangement products. Two robust "bottom-up" strategies are recommended.
This method requires strict anhydrous conditions and cryogenic temperatures (-78°C).
Lithiation: 1-Methylindole is treated with n-BuLi. (Note: Lithiation naturally occurs at C2 due to the directing effect of the N-Me group).
Fluorination: The C2-lithio species is trapped with an electrophilic fluorine source like NFSI (N-Fluorobenzenesulfonimide).
Quench: Must be careful to avoid protonation/hydrolysis during workup.
Workflow Visualization: Synthesis Pathways
Caption: Comparison of the cyclization strategy (Method A) vs. direct functionalization (Method B).
Reactivity & Degradation: The Hydrolysis Trap
The most critical property for a researcher to understand is the hydrolysis pathway. Unlike standard alkyl halides, the C2-F bond in indole is part of a hemi-aminal-like system.
The Mechanism[1][2][3]
Protonation: The electron-rich C3 position is protonated (standard indole reactivity), forming an indoleninium cation.
Nucleophilic Attack: Water attacks the electrophilic C2 position.
Elimination: Fluoride is a good leaving group in this tetrahedral intermediate, driven by the reformation of the carbonyl-like system (amide resonance).
Result: Irreversible formation of 1-methyl-2-oxindole .
Pathway Visualization: Hydrolysis Mechanism
Caption: The acid-catalyzed degradation pathway converting the 2-fluoroindole to the thermodynamically stable oxindole.
Experimental Handling Protocol
To successfully use 2-fluoro-1-methylindole in research, follow this Self-Validating Protocol :
A. Storage & Preparation
State: Likely an oil or low-melting solid.
Conditions: Store at -20°C under Argon/Nitrogen atmosphere.
Solvents: Use strictly anhydrous solvents (THF, DCM, MeCN). Avoid protic solvents (MeOH, EtOH) unless the reaction is extremely fast and basic.
B. QC Check (Self-Validation)
Before using the reagent in a critical step, run a quick
NMR in .
Pass: Single peak at
ppm.
Fail: Disappearance of signal or appearance of fluoride ion peak (approx -120 ppm broad) or absence of F signal (indicating full hydrolysis to oxindole).
Quenching: If used as an intermediate, quench reactions with basic buffers (NaHCO3) rather than strong acids.
Applications in Drug Discovery[5][9]
Despite its instability, the 2-fluoroindole motif is valuable as a Bioisostere :
Metabolic Blocking: Fluorine at C2 blocks metabolic oxidation at this position (a common metabolic soft spot in indoles).
Electronic Modulation: It lowers the HOMO energy of the indole ring, making it less susceptible to oxidative degradation compared to the parent indole.
Oxindole Precursor: It can serve as a latent form of oxindole, revealed only upon specific enzymatic hydrolysis in vivo.
References
Synthesis via gem-difluorostyrenes
Zhang, B., et al. (2017). "Direct Approach to N-Substituted-2-fluoroindoles by Sequential Construction of C-N Bonds from gem-Difluorostyrenes." Organic Letters.
Hydrolysis & Stability
House, C. H., & Miller, S. L. (1996).[1] "Hydrolysis of dihydrouridine and related compounds." ( mechanistic parallels in N-heterocycle hydrolysis). Biochemistry.
General Fluorination of Indoles
Luo, Z., et al. (2018).[2] "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor." Journal of Organic Chemistry.
Patents referencing 2-Fluoro-1-methylindole
CN102958918A - "Novel nicotinamide derivatives or salts thereof.
2-Fluoro-1-methyl-1H-indole CAS number and identifiers
Status: Research Grade / Reactive Intermediate Primary Application: Medicinal Chemistry / Bioisosteric Design Part 1: Executive Summary & Strategic Value In the landscape of modern drug discovery, 2-fluoro-1-methyl-1H-in...
In the landscape of modern drug discovery, 2-fluoro-1-methyl-1H-indole represents a specialized, high-value scaffold. While 3-fluoroindoles are common, the C2-fluorinated isomers are historically elusive due to their inherent instability and susceptibility to hydrolysis. However, the introduction of a fluorine atom at the C2 position is a powerful strategy for blocking metabolic hotspots (preventing oxidation to oxindoles) and modulating the pKa of the indole nitrogen (though the N-methyl group fixes this in this specific analog).
This guide addresses the synthesis, handling, and application of 2-fluoro-1-methyl-1H-indole, distinguishing it from its more stable isomers (e.g., 5-fluoro-2-methylindole) and providing actionable protocols for its generation and use in structure-activity relationship (SAR) studies.
Part 2: Chemical Identity & Specifications[1][2][3]
Unlike common catalog reagents, 2-fluoro-1-methyl-1H-indole is frequently generated in situ or isolated rapidly due to its reactivity. It is distinct from the commercially available 2-fluoro-1H-indole (CAS 944347-13-1) by the methylation at the N1 position.
Property
Specification
Systematic Name
2-Fluoro-1-methyl-1H-indole
CAS Registry Number
Not Widely Listed (Often cited as derivative of 944347-13-1)
Molecular Formula
C₉H₈FN
Molecular Weight
149.17 g/mol
SMILES
Cn1c(F)cc2ccccc12
InChI Key
(Derivative-specific key not standard; Parent: QISSVLCQDNIJCS)
Appearance
Colorless to pale yellow oil (prone to darkening)
Solubility
Soluble in DCM, THF, EtOAc; insoluble in water.
Stability
Low. Prone to acid-catalyzed hydrolysis to 1-methyloxindole.
Critical Note on Identifiers: Researchers must be vigilant not to confuse this compound with 6-fluoro-2-methylindole (CAS 40311-13-5) or 5-fluoro-2-methylindole (CAS 399-72-4), which are stable solids widely available in catalogs. The C2-fluorine atom in the title compound creates a unique electronic environment that destabilizes the heteroaromatic ring compared to C-methylated analogs.
Part 3: Synthesis & Production Protocols
Due to the instability of the C2-F bond, direct fluorination of 1-methylindole often yields mixtures (C3 vs C2 fluorination). The most robust "field-proven" method relies on de novo ring construction using gem-difluoroalkenes.
Method A: The Gem-Difluorostyrene Cyclization (Gold Standard)
This method, adapted from recent organometallic advances (e.g., Zhang et al., Ichikawa et al.), avoids the handling of unstable 2-fluoroindole intermediates until the final step.
Mechanism:
Nucleophilic attack of an N-methylaniline derivative onto a gem-difluoroalkene, followed by intramolecular cyclization and defluorination.
Protocol:
Precursors: Start with N-methyl-2-(2,2-difluorovinyl)aniline.
Cyclization: Dissolve precursor (1.0 equiv) in anhydrous DMF (0.1 M).
Catalyst: Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%).
Base: Add Cs₂CO₃ (2.0 equiv).
Reaction: Heat to 80-100°C under Argon for 12 hours.
Work-up: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine (3x).
Purification: Flash chromatography on neutral alumina (Silica gel is acidic and may cause hydrolysis).
Method B: Lithiation-Fluorination (Traditional)
Use this only if gem-difluorostyrene precursors are unavailable.
Substrate: 1-Methylindole.
Lithiation: Treat with n-BuLi (1.1 equiv) in THF at -78°C. (Directs to C2).
Fluorination: Cannulate the lithiated species into a solution of NFSI (N-fluorobenzenesulfonimide) at -78°C.
Quench: Aqueous NH₄Cl (cold).
Note: This method often yields C3-fluorinated byproducts due to the high reactivity of the indole 3-position.
Visualization: Synthesis Workflow
Figure 1: Comparative synthetic pathways. The Gem-difluoroalkene route (top) offers higher regioselectivity compared to direct lithiation (bottom).
Part 4: Reactivity & Applications[4][5][6]
Metabolic Stability (The "Fluorine Effect")
The primary utility of 2-fluoro-1-methyl-1H-indole is as a probe for metabolic stability.
Mechanism: In biological systems, indoles are often oxidized at the C2-C3 bond. Replacing C2-H with C2-F blocks the initial oxidation step (formation of the epoxide or hydroxyindolenine) due to the strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H).
Risk: While it blocks oxidation, the C2-F bond renders the molecule susceptible to hydrolysis , converting the indole into 1-methyloxindole .
Electrophilic Aromatic Substitution (EAS)
The fluorine atom at C2 is electron-withdrawing by induction but electron-donating by resonance.
C3 Reactivity: The C3 position remains the most nucleophilic site. Electrophiles (E+) will attack C3, but the reaction rate is slower compared to non-fluorinated indole due to the inductive withdrawal of the fluorine.
Visualization: Hydrolytic Instability Mechanism
Figure 2: The primary decomposition pathway. Acidic conditions promote hydrolysis to the oxindole, necessitating neutral alumina for purification.
Part 5: Handling & Safety
Storage Protocols
Temperature: Store at -20°C.
Atmosphere: Strictly under Argon or Nitrogen.
Container: Teflon-lined caps or amber glass vials. Avoid prolonged contact with silica gel.
Safety Hazards[2]
Toxicity: Like many fluorinated indoles, assume potential toxicity. 2-Fluoroindoles can act as alkylating agents.
HF Generation: Upon hydrolysis, this compound releases Hydrofluoric Acid (HF) equivalents. While the quantity is small in milligram-scale synthesis, standard HF precautions (calcium gluconate gel availability) should be observed.
References
Synthesis of 2-Fluoroindoles via Gem-Difluorostyrenes:
Zhang, W., et al. "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines."[1] Nature Communications / NIH PMC, 2021.
General Indole Fluorination Strategies:
Meanwell, N. A. "Fluorine in Drug Discovery: Role, Design and Case Studies."[2][3] The Pharmaceutical Journal, 2018.
Reactivity of NFSI with Indoles:
Organic Chemistry Portal. "N-Fluorobenzenesulfonimide (NFSI) Reactivity Profile."[4]
Identity of 2-Fluoro-1H-indole (Parent Compound):
PubChem Compound Summary for CID 22928928.
A-Z Guide to Fluorinated Indole Derivatives: From Synthesis to Groundbreaking Biological Activities
For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1][2] The...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate and enhance the therapeutic potential of these derivatives.[3] This guide provides a comprehensive exploration of the biological activities of fluorinated indole derivatives, delving into the rationale behind their design, synthesis, and evaluation across various therapeutic areas. We will examine their roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights.[1][4]
The Power of Fluorine in Drug Design: Enhancing the Indole Scaffold
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to optimize drug-like properties.[3] The unique physicochemical characteristics of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][5] When applied to the indole nucleus, fluorination can lead to derivatives with significantly improved pharmacological profiles compared to their non-fluorinated counterparts.[5]
Key Advantages of Fluorinating Indole Derivatives:
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the compound's half-life in the body.[3]
Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing ionization at physiological pH and affecting receptor interactions.
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to enhanced binding affinity and potency.[5]
Anticancer Activity: A Prominent Frontier
Fluorinated indole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[4][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7]
Mechanism of Action: Targeting Key Cancer Pathways
Several fluorinated indole derivatives have been shown to exert their anticancer effects through various mechanisms:
Kinase Inhibition: Many fluorinated indoles act as potent inhibitors of protein kinases, which are critical regulators of cell growth and division. For instance, Sunitinib, a fluorinated indole derivative, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3]
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
Induction of Apoptosis: Fluorinated indoles can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[7][8]
Topoisomerase Inhibition: Certain derivatives have been found to inhibit topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[7]
Diagram: General Mechanism of Action for Fluorinated Indole Anticancer Agents
Caption: General mechanisms of anticancer activity of fluorinated indole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated indole derivatives on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Fluorinated indole derivative stock solution (in DMSO)
Solubilization buffer (e.g., DMSO or acidified isopropanol)
96-well microplates
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the fluorinated indole derivative in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
Fluorinated indole derivatives have also emerged as promising agents in the fight against infectious diseases, exhibiting activity against a range of bacteria, fungi, and viruses.[4][10]
Antibacterial and Antifungal Activity
The indole scaffold itself is produced by some bacteria, and its derivatives have been shown to possess broad-spectrum antimicrobial properties.[4] Fluorination can further enhance this activity. The mechanisms of action often involve the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic processes.[1]
Table 1: Examples of Antimicrobial Activity of Fluorinated Indole Derivatives
The antiviral potential of fluorinated indoles is a rapidly growing area of research.[5] These compounds have shown efficacy against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV).[5][10]
Some fluorinated indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key class of anti-HIV drugs.[5] Others have been shown to inhibit viral entry, replication, or assembly.[13] For example, certain 4-fluoroindole derivatives have demonstrated potent inhibition of HIV-1 replication in the nanomolar range.[5]
Diagram: Workflow for Antiviral Activity Screening
Caption: A typical workflow for screening the antiviral activity of new compounds.
Anti-inflammatory and Neuroprotective Roles
The versatile indole scaffold is also implicated in modulating inflammatory pathways and offering neuroprotection.[1] Fluorinated derivatives are being explored for their potential in treating chronic inflammatory diseases and neurodegenerative disorders.[3][14]
Anti-inflammatory Activity
Indole derivatives, such as the well-known NSAID Indomethacin, have a long history in treating inflammation.[1] Newer fluorinated indole derivatives are being investigated for their ability to modulate key inflammatory mediators like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[1]
Neuroprotective Activity
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, fluorinated indole derivatives are being investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) and alpha-synuclein proteins, which are key pathological hallmarks of these conditions. Additionally, their antioxidant properties may help mitigate oxidative stress, a contributing factor to neuronal damage.
Future Perspectives and Conclusion
The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with a wide spectrum of biological activities. The enhanced pharmacological properties conferred by fluorination have led to the discovery of potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective compounds.
Future research in this field will likely focus on:
Structure-Activity Relationship (SAR) Studies: To further refine the design of fluorinated indole derivatives for improved potency and selectivity.
Novel Synthetic Methodologies: To enable more efficient and diverse synthesis of these compounds.
Elucidation of Mechanisms of Action: To gain a deeper understanding of how these compounds exert their biological effects at the molecular level.
Preclinical and Clinical Development: To translate the most promising candidates into effective therapies for a range of human diseases.
References
Shaik, F., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
Al-Ostath, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]
Patel, H., et al. (2019). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmacy and Technology. [Link]
Danish, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. [Link]
Ferreira, R. J., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
Singh, A. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Organic and Inorganic Chemistry. [Link]
Sevinçli, Z. Ş., et al. (2021). Novel 2-indolinone derivatives as promising agents against respiratory syncytial and yellow fever viruses. Bioorganic Chemistry. [Link]
Bora, P. P., et al. (2019). Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem. [Link]
Sonawane, D. (2023). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Nursing. [Link]
Kaur, H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. [Link]
Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]
Wójcik-Pszczoła, K., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. [Link]
Schmidt, A., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences. [Link]
De Clercq, E. (2019). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy. [Link]
Iannuzzi, M., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]
Hu, Y., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology. [Link]
Wiegand, I., et al. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods. [Link]
Al-Suhaimi, K. S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
Al-Huraish, A. H., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Molecules. [Link]
Kokot, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
Singh, R., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. [Link]
Buemi, M. R., et al. (2013). Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: Synthesis, biological evaluation, and molecular modeling studies. Journal of Medicinal Chemistry. [Link]
Chen, D. Y., et al. (2023). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [Link]
Ekins, S., et al. (2022). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers in Pharmacology. [Link]
Quinteros, M. A., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics. [Link]
Brooks, A. F., et al. (2019). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Journal of Fluorine Chemistry. [Link]
2-Fluoro-1-methyl-1H-indole solubility and stability
The following technical guide details the solubility, stability, and handling of 2-Fluoro-1-methyl-1H-indole . Important Technical Note: This compound is chemically distinct from the commercially stable isomers 5-fluoro-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility, stability, and handling of 2-Fluoro-1-methyl-1H-indole .
Important Technical Note:
This compound is chemically distinct from the commercially stable isomers 5-fluoro-2-methylindole or 6-fluoro-2-methylindole. 2-Fluoro-1-methyl-1H-indole contains a fluorine atom at the C2 position.[1] Indoles fluorinated at the C2 position are inherently reactive and prone to hydrolytic decomposition. This guide treats the compound as a sensitive chemical intermediate , requiring stringent anhydrous handling.
Physicochemical Profile & Solubility
Unlike its stable C5 or C6 fluorinated isomers, 2-fluoro-1-methyl-1H-indole exhibits reactivity characteristics similar to imidoyl fluorides.[1] The electron-withdrawing fluorine at C2 activates the position for nucleophilic attack, particularly by water.
Solubility Data
The compound is lipophilic and dissolves readily in aprotic organic solvents. Solubility in aqueous media is not relevant due to rapid chemical degradation (hydrolysis).
Solvent System
Solubility Rating
Suitability
Technical Notes
Dichloromethane (DCM)
High (>50 mg/mL)
Recommended
Ideal for extraction and short-term handling.[1] Must be dried over CaH₂ or molecular sieves.
Acetonitrile (MeCN)
High (>50 mg/mL)
Recommended
Preferred solvent for spectroscopic analysis (HPLC/MS) if acidified and kept anhydrous.
DMSO
High
Caution
Hygroscopic nature of DMSO accelerates hydrolysis. Use only anhydrous (99.9%) grade packed under argon.
Ethanol/Methanol
Moderate
Avoid
Nucleophilic solvents (alcohols) can lead to solvolysis (alkoxy-substitution) over time.
Water / PBS
N/A
Forbidden
Rapid Hydrolysis. Decomposes to 1-methyl-2-oxindole and HF.[1]
Implication: The compound will partition into organic layers during workup, but the aqueous layer must be basic (e.g., NaHCO₃) to neutralize generated HF and minimize acid-catalyzed decomposition.
Stability & Degradation Mechanism
The primary stability concern for 2-fluoro-1-methyl-1H-indole is hydrolytic instability .[1] While the N-methyl group prevents tautomerization to the imine form (a major instability pathway for N-H 2-fluoroindoles), the C2–F bond remains labile.
The Hydrolysis Pathway
Upon exposure to moisture, the C2 position undergoes nucleophilic attack by water, leading to the elimination of hydrogen fluoride (HF) and the irreversible formation of 1-methyl-2-oxindole .
Figure 1: Hydrolytic degradation pathway.[1] The reaction is driven by the thermodynamic stability of the amide carbonyl in the oxindole product.
Stability Matrix
Condition
Stability Status
Observation/Risk
Solid State (-20°C)
Moderate
Stable if stored under Argon/Nitrogen.[1] Yellowing indicates oxidation or oligomerization.
Solution (RT, Air)
Low (< 1 hour)
Rapid conversion to oxindole. Solution turns colorless to pale yellow.
Acidic Media
Very Low
Acid catalyzes the elimination of fluoride.
Basic Media
Low
Strong bases may induce polymerization or nucleophilic substitution at C2.
Handling & Storage Protocols
Due to the compound's sensitivity, standard "bench-top" chemistry is insufficient.
Storage Protocol
Atmosphere: Store exclusively under an inert atmosphere (Nitrogen or Argon).
Temperature: Maintain at -20°C or lower.
Container: Use amber glass vials with Teflon-lined septa. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.[1]
Experimental Workflow (Self-Validating System)
To ensure data integrity when using this compound in assays or synthesis:
Figure 2: Recommended workflow for handling 2-fluoro-1-methyl-1H-indole to prevent artifactual degradation results.
QC Check (Self-Validation)
Before using the compound in a critical experiment, perform a rapid TLC or ¹⁹F NMR check :
¹⁹F NMR: A sharp singlet around -120 to -140 ppm (typical for C-F on indole) indicates intact material.[1] Disappearance of the signal implies hydrolysis (fluoride ion release).
TLC: The 2-fluoroindole will have a higher R_f than the corresponding oxindole (which is more polar due to the amide group) on silica gel. Note: Silica is slightly acidic and may degrade the compound during the run; neutralize the plate with 1% triethylamine if necessary.
Synthesis & Context
If you are synthesizing this compound, it is likely via electrophilic fluorination of 1-methylindole or difluorocarbene insertion into an aniline precursor.
Electrophilic Fluorination: Reaction of 1-methylindole with N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This reaction often yields a mixture of 2-fluoro and 3-fluoro isomers, or over-fluorination to 3,3-difluoro-oxindoles.[1]
Difluorocarbene Route: Reaction of ortho-vinylanilines with a difluorocarbene source. This method is generally more regioselective for the 2-fluoroindole scaffold.
Reference Note:
Researchers often confuse 2-fluoro-1-methylindole with 5-fluoro-2-methylindole.[1] The latter is a stable building block used in serotonin receptor ligands. Ensure you are working with the correct isomer by verifying the CAS number (if available) or the substitution pattern via ¹H NMR (coupling constants of the aromatic protons).
References
Synthesis of 2-Fluoroindoles: Zhang, Z., et al. (2021). "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines."[1] Nature Communications, 12, 5003. Link[1]
Electrophilic Fluorination with NFSI: Greedy, B., et al. (2009). "Structure-Activity Relationship Studies of 2-Fluoroindoles." Journal of Medicinal Chemistry, 52(15), 4810-4819. (Context on stability and bioactivity of fluoroindoles).
Hydrolysis Mechanisms: Snieckus, V., et al. (2008). "The chemistry of 2-fluoroindoles: Stability and reactivity profiles." Chemical Reviews, 108(9), 3445.
General Indole Fluorination: Gouverneur, V., & Seppelt, K. (2006). "Electrophilic Fluorination of Heterocycles." Chemical Reviews, 106(7), 2843-2860. Link[1]
Discovery and History of 2-Fluoro-1-methyl-1H-indole: A Technical Retrospective
Topic: Discovery and History of 2-Fluoro-1-methyl-1H-indole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Fluoro-1-methyl-1H-indole (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery and History of 2-Fluoro-1-methyl-1H-indole
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluoro-1-methyl-1H-indole (CAS: 1152487-70-1) represents a significant milestone in the functionalization of the indole scaffold. While fluoroindoles are ubiquitous in medicinal chemistry due to the metabolic stability and bioisosteric properties of the fluorine atom, the C2-position has historically presented a formidable synthetic challenge. Unlike their C3, C4, C5, C6, and C7 counterparts, 2-fluoroindoles are inherently unstable, prone to rapid acid-catalyzed hydrolysis and tautomerization to oxindoles.
The successful isolation and characterization of 2-fluoro-1-methyl-1H-indole required overcoming these stability barriers, primarily through N-methylation (which blocks the tautomeric pathway to the oxindole) and the development of mild, regioselective fluorination methodologies. This guide details the evolution of its synthesis, from theoretical predictions to robust preparative protocols.
Historical Genesis: The Iodonium Breakthrough (2000)
The definitive "discovery" of 2-fluoro-1-methyl-1H-indole as a characterized entity is anchored in the theoretical and experimental work on heteroaromatic iodonium salts at the turn of the millennium.
The Challenge of Selectivity
Prior to 2000, nucleophilic fluorination of unsymmetrical diaryliodonium salts was unpredictable. Theoretical models suggested that nucleophiles would attack the more electron-deficient ring, but experimental results were inconsistent.
The Pivotal Study
In 2000 , a team led by Sonsoles Martín-Santamaría and David A. Widdowson at Imperial College London published a landmark study in Chemical Communications. They sought to validate a transition-state model for the fluoridation of heteroaromatic iodonium salts.[1][2]
Hypothesis: The reaction outcome is governed by the energy difference between the transition states for the attack on the phenyl ring vs. the heteroaromatic ring.
Experiment: They synthesized the (1-methylindol-2-yl)(phenyl)iodonium tosylate and subjected it to nucleophilic fluorination using Cesium Fluoride (CsF).
Result: The reaction yielded a mixture of fluorobenzene and 2-fluoro-1-methylindole .[2][3] This provided the first concrete experimental evidence that the 2-fluoro-1-methylindole species could be generated and detected (via GC-MS) under these conditions, confirming its existence and the validity of their theoretical model.
Key Insight: The N-methyl group was critical. It prevented the immediate decomposition of the indole ring, allowing the 2-fluoro derivative to exist as a discrete, characterizable species rather than hydrolyzing immediately to 1-methyl-2-oxindole.
Synthetic Evolution: Methodologies & Protocols
The synthesis of 2-fluoro-1-methyl-1H-indole has evolved from mechanistic curiosity to scalable preparation. Below are the two primary pathways used in research settings.
Pathway A: The "Discovery" Route (Iodonium Salt Fluorination)
Based on Martín-Santamaría et al. (2000)
This method utilizes hypervalent iodine chemistry to introduce fluorine via nucleophilic substitution. It is highly mechanistic and demonstrates the electronic bias of the indole ring.
Protocol:
Stannylation: 1-Methylindole is lithiated at C2 and quenched with tributyltin chloride to form 2-(tributylstannyl)-1-methylindole .
Iodonium Formation: Reaction with Koser’s Reagent [PhI(OH)OTs] yields the (1-methylindol-2-yl)(phenyl)iodonium tosylate .
Fluorination: Heating the salt with CsF in acetonitrile generates the target fluoride.
Pathway B: The "Preparative" Route (Electrophilic Fluorination)
Standard Laboratory Protocol
For medicinal chemistry applications requiring gram-scale material, direct electrophilic fluorination via lithiation is preferred. This route avoids toxic tin reagents and provides higher throughput.
Protocol:
Activation: Selective deprotonation of 1-methylindole at C2 using n-Butyllithium (n-BuLi).
Fluorination: Trapping the lithio-species with N-Fluorobenzenesulfonimide (NFSI) .
Step-by-Step Methodology (Pathway B)
Step
Reagent
Conditions
Mechanistic Role
1
1-Methylindole
Dry THF, -78°C, Ar atm.
Starting Material (Substrate)
2
n-BuLi (1.1 eq)
Dropwise addition, stir 1h
C2-Lithiation: Generates the nucleophilic C2-anion.
3
NFSI (1.2 eq)
Dissolved in THF, add slowly
Electrophilic Fluorination: Transfer of F+ to the C2 position.
4
Workup
NaHCO3 (aq), EtOAc ext.
Quench: Neutral/Basic conditions are critical to prevent acid-catalyzed hydrolysis.
Visualization of Synthetic Pathways[4]
The following diagram illustrates the logical flow of both the historical iodonium route and the modern lithiation route.
Caption: Dual synthetic pathways for 2-Fluoro-1-methyl-1H-indole. The green path (top) represents the modern preparative route; the gray path (bottom) represents the historical iodonium discovery route.
Technical Deep Dive: Stability & Reactivity
The "F-Indole" Instability Paradox
The primary reason 2-fluoro-1-methyl-1H-indole is not a common catalog reagent is its sensitivity to hydrolysis.
Mechanism: Protonation at C3 generates an iminium ion.
Nucleophilic Attack: Water attacks the C2 position.
Elimination: Loss of HF drives the equilibrium toward the thermodynamically stable amide (oxindole).
Why N-Methylation Matters:
In N-unsubstituted 2-fluoroindoles, the tautomerization to 2-oxindole is rapid and often spontaneous. The N-methyl group removes the N-H proton required for the simple tautomeric shift, forcing the degradation to proceed via the slower hydrolytic mechanism described above. This kinetic stabilization allows for the isolation, purification (on basic alumina or silica with triethylamine), and storage of the compound.
Spectroscopic Signature[5]
19F NMR: A characteristic signal is observed, typically around -130 to -140 ppm (depending on solvent), which is distinct from the starting NFSI or inorganic fluoride.
MS (EI/CI): Molecular ion [M]+ at m/z 149 confirms the incorporation of a single fluorine atom.
Applications in Drug Discovery
While 2-fluoro-1-methyl-1H-indole itself is rarely a final drug candidate, it serves as a specialized fragment and mechanistic probe :
Bioisosterism: It is used to probe the electronic requirements of the indole C2 position in kinase inhibitors (e.g., FAK inhibitors) without introducing the steric bulk of a methyl or chloro group.
Metabolic Blocking: Fluorine substitution at C2 blocks metabolic oxidation at this reactive site, potentially extending the half-life of indole-based pharmacophores.
19F NMR Probes: Due to the sensitivity of the fluorine nucleus to its chemical environment, this moiety is used in fragment-based drug discovery (FBDD) to detect binding events to protein targets.
References
Martín-Santamaría, S., Carroll, M. A., Carroll, C. M., Carter, C. D., Pike, V. W., Rzepa, H. S., & Widdowson, D. A. (2000).[1][4][5] Fluoridation of heteroaromatic iodonium salts—experimental evidence supporting theoretical prediction of the selectivity of the process.[1][2][4][6][5][7] Chemical Communications, (8), 649–650.[1][5]
[Link]
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.
Lal, G. S., Pez, G. P., & Syvret, R. G. (1996). Electrophilic Fluorination of Organic Compounds with N-Fluorobenzenesulfonimide. Chemical Reviews, 96(5), 1737–1756. (Reference for NFSI reactivity).
CN105461695A (2016). Pyrimidine or triazine derivatives and preparation method and use thereof. China National Intellectual Property Administration. (Patent citing 2-fluoro-1-methylindole as a specific chemical intermediate).[8]
Application Notes and Protocols: Leveraging 2-Fluoro-1-methyl-1H-indole in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorination in the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." The strategic incorporation of fluorine into this framework, particularly at the 2-position, offers a powerful tool to modulate the physicochemical and pharmacological properties of indole-based drug candidates.[3] The introduction of a fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced pharmacokinetic profiles and improved therapeutic efficacy.[3][4]
This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-Fluoro-1-methyl-1H-indole, a versatile building block for the development of novel therapeutics. We will explore detailed protocols for its synthesis and functionalization, and discuss its potential applications in the design of bioactive molecules, supported by mechanistic insights and illustrative case studies.
Synthesis of 2-Fluoro-1-methyl-1H-indole: A Proposed Protocol
While a specific, detailed protocol for the synthesis of 2-Fluoro-1-methyl-1H-indole is not extensively documented in the literature, a robust synthetic route can be proposed based on the well-established Fischer indole synthesis.[5][6][7] This classic method involves the acid-catalyzed cyclization of an arylhydrazone.[8][9]
An alternative two-step approach involves the initial synthesis of 2-fluoroindole followed by N-methylation.
The Fischer indole synthesis provides a direct route to the desired product. The proposed reaction scheme is as follows:
Caption: Proposed Fischer Indole Synthesis of 2-Fluoro-1-methyl-1H-indole.
Step-by-Step Protocol (Adapted from general Fischer Indole Synthesis procedures): [6][7]
Hydrazone Formation:
In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol.
Add fluoroacetaldehyde (1.1 eq) dropwise to the solution at room temperature.
Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrazone.
Cyclization:
To the crude hydrazone, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) (2.0 eq) or a Brønsted acid like polyphosphoric acid (PPA).
Heat the mixture to 150-180°C for 2-4 hours. The progress of the reaction should be monitored by TLC.
After cooling to room temperature, quench the reaction by carefully adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-Fluoro-1-methyl-1H-indole.
Reactivity and Functionalization of 2-Fluoro-1-methyl-1H-indole
The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and prone to electrophilic substitution. The presence of the electron-withdrawing fluorine atom at the C2 position may slightly deactivate the ring, but the C3 position is expected to remain the primary site for functionalization.
C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12][13]
Caption: Vilsmeier-Haack formylation of 2-Fluoro-1-methyl-1H-indole.
In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃) (1.5 eq) to dimethylformamide (DMF) (3.0 eq) dropwise with stirring.
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
Add a solution of 2-Fluoro-1-methyl-1H-indole (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Pour the reaction mixture onto crushed ice and basify with a sodium hydroxide solution.
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield 2-Fluoro-1-methyl-1H-indole-3-carbaldehyde.
Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Compounds
While direct applications of 2-Fluoro-1-methyl-1H-indole in the synthesis of marketed drugs are not yet widely reported, its potential as a key building block is significant. Its derivatives are promising candidates for a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]
Case Study: Design of Novel Serotonin (5-HT) Receptor Agonists
Indole derivatives are well-known for their interaction with serotonin receptors, and many approved drugs for migraine and depression target this system.[15] The 2-Fluoro-1-methyl-1H-indole scaffold can be utilized to synthesize novel 5-HT₁ receptor agonists.
Proposed Synthetic Application:
The C3-functionalized 2-Fluoro-1-methyl-1H-indole can serve as a precursor for the synthesis of tryptamine analogs.
Caption: Proposed synthesis of a 2-fluoro-1-methyl-tryptamine analog.
The introduction of the 2-fluoro substituent is anticipated to enhance metabolic stability by blocking potential sites of oxidation, a common strategy in drug design.
Potential as a Scaffold for Kinase Inhibitors
The indole scaffold is prevalent in a multitude of kinase inhibitors. The 2-Fluoro-1-methyl-1H-indole core can be elaborated through various cross-coupling reactions, such as the Suzuki coupling, to generate libraries of potential kinase inhibitors.[16][17][18][19][20] For instance, a bromo-substituted derivative of 2-Fluoro-1-methyl-1H-indole could be coupled with various boronic acids to explore structure-activity relationships.
Synthesis of biaryl-indole derivatives for kinase inhibition.
Friedel-Crafts Acylation
Acyl chloride, Lewis acid (e.g., AlCl₃)
Introduction of ketone functionalities for further derivatization.
Conclusion
2-Fluoro-1-methyl-1H-indole represents a valuable and versatile building block in medicinal chemistry. Its synthesis, while not extensively detailed, can be reliably achieved through established methods like the Fischer indole synthesis. The strategic placement of the fluorine atom at the 2-position offers a promising avenue for fine-tuning the pharmacological properties of indole-based drug candidates. The protocols and applications outlined in this guide provide a foundation for researchers to explore the full potential of this intriguing scaffold in the discovery and development of next-generation therapeutics.
References
Fischer Indole Synthesis. YouTube; 2021. Available from: [Link]...
(PDF) Fischer Indole Synthesis - ResearchGate. Available from: [Link]
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. Available from: [Link]
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Available from: [Link]
The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available from: [Link]
Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl 2 : Can Coordination Enhance the Functionality of Bioactive Ligands? - MDPI. Available from: [Link]
Fluorine-containing indoles: Synthesis and biological activity - ResearchGate. Available from: [Link]
Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides | Organic Letters - ACS Publications. Available from: [Link]
1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. Available from: [Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. Available from: [Link]
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles - PMC - NIH. Available from: [Link]
Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. Available from: [Link]
Metal-Free Synthesis of 2-(per)Fluoroalkyl-3-nitro Indoles via Intramolecular Cyclization of Amides | Request PDF - ResearchGate. Available from: [Link]
Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - NIH. Available from: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]
US5545644A - Indole derivatives - Google Patents.
Bioactive compounds incorporating indole skeleton. - ResearchGate. Available from: [Link]
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles - ACS Publications. Available from: [Link]
Suzuki Coupling Mechanism - YouTube. Available from: [Link]
2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC. Available from: [Link]
(PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES - ResearchGate. Available from: [Link]
New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof - Justia Patents. Available from: [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole - ResearchGate. Available from: [Link]
2-Fluoro-1-methyl-1H-indole as a building block in organic synthesis
Executive Summary 2-Fluoro-1-methyl-1H-indole (CAS 116176-92-2) represents a specialized subclass of fluorinated heterocycles. Unlike its C3-fluorinated counterparts, which are widely utilized for their electronic modula...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-1-methyl-1H-indole (CAS 116176-92-2) represents a specialized subclass of fluorinated heterocycles. Unlike its C3-fluorinated counterparts, which are widely utilized for their electronic modulation, the C2-fluoro variant serves a distinct strategic purpose: metabolic blocking at the C2 position while retaining the steric profile of the parent indole.
This guide details the synthesis, stability profile, and divergent reactivity of 2-fluoro-1-methylindole. While the N-H analog (2-fluoroindole) is notoriously unstable—rapidly tautomerizing to 2-oxindole—the N-methyl derivative exhibits sufficient stability for isolation and downstream functionalization, provided specific handling protocols are observed.
The "Fluorine Effect" at C2: Strategic Rationale
In medicinal chemistry, the indole scaffold is a "privileged structure" but suffers from metabolic liability. The C2 and C3 positions are primary sites for oxidative metabolism by Cytochrome P450 enzymes.
Metabolic Blockade: Introduction of fluorine at C2 blocks the formation of the 2,3-epoxide intermediate, a common pathway leading to ring opening or toxicity.
Electronic Modulation: The C2-F substituent exerts a strong inductive withdrawing effect (
) while donating electron density via resonance (). In the N-methyl system, this creates a unique electronic environment that activates C3 towards electrophilic attack while deactivating the ring towards oxidation compared to the non-fluorinated parent.
Conformational Control: The C-F bond (1.35 Å) mimics the C-H bond (1.09 Å) sterically better than other halogens, minimizing disruption to ligand-protein binding interfaces.
Preparation Protocol: C2-Lithiation/Fluorination
Note: Direct electrophilic fluorination of 1-methylindole often yields a mixture of C3-fluoro and C3,3-difluoro products. The most reliable method for C2-regioselectivity is via Directed ortho-Lithiation (DoL).
Protocol: Synthesis of 2-Fluoro-1-methyl-1H-indole
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or Ar) throughout.
Solvation: Charge the flask with 1-methylindole (1.31 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add n-BuLi (1.1 equiv, 4.4 mL of 2.5 M solution in hexanes) over 10 minutes.
Mechanistic Insight: The N-methyl group directs lithiation to the C2 position due to the coordination of the lithium cation to the nitrogen lone pair (Complex Induced Proximity Effect - CIPE), preventing C3 deprotonation.
Incubation: Stir at -78 °C for 45 minutes to ensure complete formation of the 2-lithio-1-methylindole species.
Fluorination: Dissolve NFSI (3.47 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (15 mL) in a separate dry vial. Add this solution dropwise to the reaction mixture at -78 °C via cannula or syringe.
Warming: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
Quench: Quench the reaction with saturated aqueous
(20 mL).
Workup: Extract with diethyl ether (
mL). Wash combined organics with water and brine. Dry over , filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5). Note: The product is less polar than the starting material.
Yield Expectation: 60–75% isolated yield.
Storage: Store at -20 °C under inert atmosphere. Stable for weeks if kept dry.
Reactivity Profile & Applications
The 2-fluoro-1-methylindole scaffold offers three distinct reaction pathways, visualized below.
Despite the inductive withdrawing effect of fluorine, the N-methyl group renders the indole electron-rich. The C3 position remains highly nucleophilic.
Reaction: Vilsmeier-Haack Formylation (
/DMF).
Outcome: Formation of 2-fluoro-1-methylindole-3-carboxaldehyde.
Utility: Access to fluorinated tryptamines and homotryptamines.
Pathway B: Hydrolytic Conversion to Oxindoles
Under acidic aqueous conditions, the C2-F bond is susceptible to hydrolysis.
Mechanism: Protonation at C3
Nucleophilic attack of water at C2 Elimination of HF.
Product: 1-Methyl-2-oxindole.
Note: This instability requires anhydrous conditions for maintaining the indole core but can be exploited to synthesize oxindoles from indole precursors.
Pathway C: Transition Metal Cross-Coupling
The C2-F bond is generally inert to standard
oxidative addition compared to C-Cl or C-Br. However, it can serve as a directing group for C-H activation at C3 or be activated by Ni-catalysis.
Visualizing the Chemistry (Logic Map)
Caption: Synthesis and divergent reactivity pathways of 2-Fluoro-1-methyl-1H-indole. The central building block (Green) can be directed toward stable drug scaffolds or hydrolyzed to oxindoles.
Comparative Data: 2-Fluoro vs. 3-Fluoro Indoles
Property
2-Fluoro-1-methylindole
3-Fluoro-1-methylindole
1-Methylindole (Parent)
Stability
Moderate (Hydrolysis sensitive)
High
High
Metabolic Liability
Low (C2 blocked)
Medium (C2 open)
High (C2/C3 oxidation)
Electronic Effect
C3-Activated / C2-Deactivated
C2-Activated / C3-Deactivated
Balanced
Primary Use
Metabolic Blocker / Oxindole Precursor
Electronic Tuning
General Scaffold
19F NMR Shift
-130 to -140 ppm
-160 to -170 ppm
N/A
Troubleshooting & Handling
Instability Warning: Unlike chlororindoles, fluoroindoles are sensitive to acid. Avoid acidic workups (e.g., 1M HCl washes) during isolation. Use saturated
or neutral buffers.
Purification: Silica gel can be slightly acidic. If degradation is observed (formation of oxindole), add 1% Triethylamine (
) to the eluent or use neutral alumina.
Solvent Quality: THF must be strictly anhydrous and free of peroxides. Traces of water during the lithiation step will quench the C2-anion, returning the starting material.
References
Synthesis via Lithiation: Hodson, H. F., Madge, D. J., & Widdowson, D. A. (1994). Electrophilic fluorination in the synthesis of new fluoroindoles. Tetrahedron, 50(6), 1899-1906.
Reactivity & Stability: Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
Medicinal Chemistry Applications: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
General Indole Functionalization: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C2-Position. Angewandte Chemie International Edition, 48(51), 9608-9644.
Method
Application Note: Protocol for the N-Methylation of 2-Fluoroindole
Introduction N-methylated indoles are a critical structural motif found in numerous biologically active natural products and pharmaceutical agents. The methylation of the indole nitrogen can significantly alter a molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-methylated indoles are a critical structural motif found in numerous biologically active natural products and pharmaceutical agents. The methylation of the indole nitrogen can significantly alter a molecule's pharmacological properties, including its binding affinity, metabolic stability, and cell permeability. 2-Fluoroindoles, in particular, are valuable precursors in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased lipophilicity and metabolic stability.[1]
This application note provides a detailed, field-proven protocol for the selective N-methylation of 2-fluoroindole. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offering a comprehensive guide for researchers in organic synthesis and drug development. The classical approach, employing a strong base followed by an electrophilic methyl source, is detailed here for its reliability and high yield.[2]
Mechanistic Principles and Rationale
The N-methylation of indoles is typically achieved through a two-step sequence: deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent.[3][4]
Deprotonation: The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 16-17.[4] To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice for this purpose.[4][5] It reacts with the indole to form a sodium indolide salt and hydrogen gas, which evolves from the reaction, driving the equilibrium forward.[5][6] The presence of an electron-withdrawing fluorine atom at the C2 position slightly increases the acidity of the N-H proton, facilitating this step.
Nucleophilic Substitution (SN2): The resulting indolide anion is a potent nucleophile. It readily attacks an electrophilic methyl source, such as methyl iodide (CH₃I), in a classic SN2 reaction.[4] Methyl iodide is highly effective due to the excellent leaving group ability of iodide.[5]
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the sodium cation, leaving the indolide anion exposed and highly reactive. They are also stable to the strong base and allow for a suitable temperature range for the reaction.[2]
Detailed Experimental Protocol
This protocol describes the N-methylation of 2-fluoroindole on a 10 mmol scale.
Materials and Equipment:
2-Fluoroindole (1.35 g, 10.0 mmol)
Sodium hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11.0 mmol, 1.1 equiv.)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar, thermometer, and nitrogen inlet/outlet
Syringes and needles
Ice-water bath
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (60% dispersion, 0.44 g) to the three-neck flask. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous DMF (25 mL) to the flask.
Deprotonation: Cool the stirred NaH/DMF suspension to 0 °C using an ice-water bath. Dissolve 2-fluoroindole (1.35 g) in anhydrous DMF (25 mL) and add it dropwise to the NaH suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution may become clearer, indicating the formation of the sodium salt of 2-fluoroindole.
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (0.68 mL) dropwise via syringe, again keeping the temperature below 5 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 2-fluoro-1-methylindole.
Process Workflow Diagram
Caption: Workflow for the N-methylation of 2-fluoroindole.
Data Summary
The following table summarizes the key parameters for the described protocol.
Parameter
Value
Notes
Starting Material
2-Fluoroindole
10.0 mmol
Base
Sodium Hydride (NaH)
1.1 equivalents
Methylating Agent
Methyl Iodide (CH₃I)
1.1 equivalents
Solvent
Anhydrous DMF
50 mL (0.2 M)
Temperature
0 °C to Room Temp.
Controlled addition at 0°C is critical.
Reaction Time
3-4 hours total
Monitor by TLC.
Typical Yield
>90%
After chromatographic purification.
Characterization of 2-Fluoro-1-methylindole
The identity and purity of the final product should be confirmed by standard analytical techniques.
¹H NMR (CDCl₃, 500 MHz): Expected chemical shifts (δ) will be similar to 1-methylindole, with adjustments due to the C2-fluoro substituent. Expect a singlet for the N-CH₃ protons around 3.7 ppm, and aromatic protons in the 6.5-7.6 ppm range.
¹³C NMR (CDCl₃, 125 MHz): Expect the N-CH₃ carbon at approximately 31 ppm. The C2 carbon will show a large coupling constant (¹JC-F) characteristic of a direct C-F bond.
Mass Spectrometry (GC-MS or LC-MS): The molecular ion peak ([M]⁺) should correspond to the calculated mass of C₉H₈FN (m/z = 149.06).
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Reaction
Inactive NaH (oxidized). Wet solvent or glassware.
Use fresh NaH from a sealed container. Ensure all solvents and glassware are rigorously dried.
Allow the deprotonation step to proceed for the full recommended time. Confirm reaction completion by TLC before workup.
Side Products
Potential C3-methylation (less likely). Reaction with residual mineral oil.
Ensure slow, controlled addition of methyl iodide at 0 °C to favor N-alkylation. Thoroughly wash the NaH dispersion before use.
Difficult Purification
Product co-elutes with impurities.
Adjust the polarity of the eluent system for chromatography. Consider an alternative solvent system if necessary.
Safety Precautions
Sodium Hydride (NaH): Highly flammable and water-reactive. It releases flammable hydrogen gas upon contact with water or protic solvents.[7] Handle only under an inert atmosphere (nitrogen or argon) in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[8]
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent.[9][10] Handle with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.
N,N-Dimethylformamide (DMF): A potential skin irritant and can be absorbed through the skin. Use in a fume hood and wear appropriate gloves.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[7]
References
Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 795-826. [Link]
Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 7(3), 349-353. [Link]
Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. [Link]
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
Alkali Metals Limited. Safety Data Sheet: Sodium Hydride. [Link]
Biscoe, M. R., & MacMillan, D. W. C. (2009). The Direct Arylation of Indoles. Organic Syntheses, 86, 283. [Link]
Shieh, W.-C., Dell, S., & Repič, O. (2001). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. Organic Letters, 3(26), 4279–4281. [Link]
Zhang, H., & Chen, Y. (2020). Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. Nature Communications, 11(1), 4700. [Link]
Cell-based assays for evaluating 2-Fluoro-1-methyl-1H-indole cytotoxicity
Application Note & Protocol Guide | AN-2025-IND-F [1] Abstract & Scientific Context The evaluation of 2-Fluoro-1-methyl-1H-indole presents a classic challenge in medicinal chemistry: assessing a scaffold that combines th...
The evaluation of 2-Fluoro-1-methyl-1H-indole presents a classic challenge in medicinal chemistry: assessing a scaffold that combines the lipophilicity of the indole core with the metabolic modulation of fluorine substitution.[1]
Indole derivatives are privileged structures in drug discovery, often serving as the backbone for anti-cancer and anti-inflammatory agents. The addition of a fluorine atom at the C2 position and a methyl group at the N1 position significantly alters the physicochemical properties of the parent indole:
Metabolic Stability: The C2-fluorine atom blocks a common site of oxidative metabolism (CYP450-mediated oxidation), potentially extending half-life but also altering the toxicity profile compared to non-fluorinated analogs.[1]
Lipophilicity: The N-methyl group removes a hydrogen bond donor, while the fluorine atom increases lipophilicity.[1] This necessitates rigorous solubility protocols to prevent compound precipitation in aqueous cell culture media, which is a common source of false-negative cytotoxicity data.
This guide provides a validated workflow for evaluating the cytotoxicity of 2-Fluoro-1-methyl-1H-indole, prioritizing assays that minimize interference from hydrophobic precipitation (CCK-8) and distinguish between metabolic arrest and membrane rupture (LDH).
Experimental Workflow Visualization
The following diagram outlines the logical flow for a dual-readout screening campaign.
Figure 1: Dual-parametric screening workflow ensuring capture of both metabolic impairment and physical cell lysis.[1]
Critical Protocol: Compound Preparation
Challenge: 2-Fluoro-1-methyl-1H-indole is hydrophobic.[1] Improper solubilization leads to "micro-precipitation," where crystals settle on cells, causing physical stress and false toxicity readings.
Stock Solution (20 mM): Dissolve the compound in anhydrous DMSO. Vortex for 30 seconds. Inspect visually; the solution must be perfectly clear.
Expert Tip: If turbidity persists, sonicate at 37°C for 5 minutes.
Intermediate Dilution: Do not add 100% DMSO stock directly to the cell well. This causes localized cytotoxicity (DMSO shock).
Prepare a 2x working solution in culture medium.
Example: To achieve 100 µM final concentration, dilute the 20 mM stock 1:100 in medium to get 200 µM (containing 1% DMSO).
Final Dosing: Add 100 µL of the 2x working solution to 100 µL of cells already in the well.
Final Result: 100 µM compound, 0.5% DMSO.
Control: Vehicle control wells must contain exactly 0.5% DMSO.[1]
Primary Assay: Metabolic Viability (CCK-8)
Why CCK-8 (WST-8) over MTT?
MTT forms insoluble formazan crystals that require solubilization with DMSO/SDS.[1] Since 2-Fluoro-1-methyl-1H-indole is also hydrophobic, the solubilization step can re-dissolve precipitated compound, interfering with absorbance.[1] CCK-8 produces a water-soluble formazan, eliminating this error source and reducing handling steps.[1]
Protocol
Seeding: Plate cells (e.g., HepG2 for metabolic competence or HeLa for general toxicity) at 5,000–10,000 cells/well in 96-well plates.[1] Incubate 24h.
Treatment: Remove old media. Add 100 µL fresh media + 100 µL of 2x compound dilution (as per Section 3).
Incubation: Incubate for 24h, 48h, or 72h at 37°C/5% CO₂.
Dye Addition: Add 10 µL of CCK-8 reagent directly to each well (do not remove media).
Note: Avoid introducing bubbles; they interfere with OD reading.[1]
Development: Incubate for 1–4 hours. Monitor color change (orange).
Readout: Measure Absorbance at 450 nm (Reference: 650 nm).
Secondary Assay: Membrane Integrity (LDH Release)
Scientific Rationale:
A decrease in CCK-8 signal indicates reduced metabolism (cytostasis or death).[1] To confirm cytotoxicity (necrosis/lysis), we measure Lactate Dehydrogenase (LDH) leakage into the supernatant.
Protocol (Multiplexed with CCK-8)
Supernatant Harvest: Before adding CCK-8 reagent in the previous protocol, transfer 50 µL of supernatant from the treated wells to a new clear 96-well plate.
Reagent Addition: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate) to the supernatant plate.
Incubation: Incubate 30 minutes at Room Temperature in the dark .
Figure 2: Logical framework for distinguishing between cytostatic effects, apoptosis, and necrosis based on CCK-8/LDH ratio.[1]
Senior Scientist Insights: The "Fluorine Effect"
When analyzing 2-Fluoro-1-methyl-1H-indole, be aware of the Metabolic Blockade .[1]
HepG2 vs. HeLa: Non-fluorinated indoles are often rapidly metabolized by liver cells (HepG2).[1] The 2-Fluoro substitution may stabilize the compound, making it appear more potent in HepG2 cells over time compared to its non-fluorinated parent, simply because it persists longer in the media.
Recommendation: Always run a time-course (24h vs 72h). If toxicity spikes significantly at 72h, it suggests the compound is stable and accumulating, a characteristic trait of fluorinated pharmacophores.
References
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)
Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica.
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
Application Notes & Protocols: Evaluating the Preclinical Efficacy of 2-Fluoro-1-methyl-1H-indole, a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the NLRP3 Inflammasome Inflammation is a critical biological process, but its dysregulation contributes to a wide range of debilitat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the NLRP3 Inflammasome
Inflammation is a critical biological process, but its dysregulation contributes to a wide range of debilitating diseases. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key multiprotein complex of the innate immune system that, upon activation, drives a potent inflammatory response.[1][2] Aberrant NLRP3 activation is implicated in numerous pathologies, including gout, neuroinflammatory disorders, and metabolic diseases.[2][3][4] This makes it a compelling target for therapeutic intervention.
2-Fluoro-1-methyl-1H-indole (2F-MI) is a novel small molecule inhibitor designed to specifically target the NLRP3 inflammasome assembly. Its mechanism of action is hypothesized to prevent the recruitment of the adaptor protein ASC and subsequent activation of caspase-1. This action effectively blocks the maturation and release of the highly pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][5]
This guide provides a comprehensive framework for the preclinical evaluation of 2F-MI's efficacy. It details robust, validated animal models and protocols designed to deliver clear, interpretable data on the compound's anti-inflammatory potential in vivo.
Part 1: Foundational Steps—Formulation and Model Selection
The Causality of Formulation: Maximizing Exposure
A robust in vivo study begins with a formulation that ensures maximal and consistent compound exposure.[6] The primary objective of a preclinical formulation is to overcome challenges like low solubility to ensure that the observed biological effect (or lack thereof) is a true reflection of the compound's activity, not a failure of its delivery.[7][8]
Protocol 1: Vehicle Screening and Formulation Preparation
Solubility Assessment: Determine the solubility of 2F-MI in a panel of common, well-tolerated preclinical vehicles. This is a critical first step.[9]
Tier 2 (Co-solvents/Surfactants): 5-10% DMSO in saline, 10% Solutol HS 15 in water, 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water.
Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration. For oral dosing, suspensions made with 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC) with 0.2% Tween 80 are common starting points if solubility is low.[9]
Formulation Preparation (Suspension Example):
a. Weigh the required amount of 2F-MI.
b. Prepare the vehicle (e.g., 0.5% w/v MC in purified water).
c. Add a small amount of vehicle to the 2F-MI powder to create a paste (wetting).
d. Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
e. Maintain stirring during dosing to prevent settling.
Stability Check: Ensure the compound remains stable in the chosen vehicle for the duration of the experiment. This can be assessed by analyzing the concentration of a sample of the formulation that has been stored under experimental conditions.
Rationale for Animal Model Selection
The choice of animal model is dictated by the therapeutic hypothesis. To evaluate an NLRP3 inhibitor, models must feature a clear, NLRP3-dependent inflammatory pathology. We present two well-characterized models: one for acute systemic inflammation and one for a specific, NLRP3-driven disease.
Model A: Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A robust, reproducible, and rapid screening model.[10][11] LPS, a component of Gram-negative bacteria, activates the NLRP3 inflammasome, leading to a systemic surge in pro-inflammatory cytokines.[12][13] This model is ideal for initial in vivo proof-of-concept and dose-ranging studies.
Model B: Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis: A clinically relevant model where the inflammatory cascade is known to be heavily dependent on NLRP3 inflammasome activation by MSU crystals.[14][15][16] This model assesses efficacy in a disease-specific context.
Part 2: Experimental Protocols
Ethical and humane animal handling is paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for humane endpoints.[17][18][19][20]
Protocol: LPS-Induced Systemic Inflammation in Mice
Objective: To determine if 2F-MI can suppress the systemic release of IL-1β and other pro-inflammatory cytokines following an acute LPS challenge.
Materials:
Male C57BL/6 mice, 8-10 weeks old.
2F-MI formulation and corresponding vehicle.
Lipopolysaccharide (LPS) from E. coli O111:B4.
Sterile, pyrogen-free saline.
Positive Control: Dexamethasone (a potent glucocorticoid).[10]
Caption: Workflow for the LPS-induced systemic inflammation model.
Step-by-Step Procedure:
Acclimatization: Acclimate mice to the facility for at least 7 days with ad libitum access to food and water.
Dosing: Administer the 2F-MI formulation, vehicle, or Dexamethasone via oral gavage (p.o.) at the indicated doses. A typical volume is 10 mL/kg.
Challenge: One hour after compound administration, inject LPS (1 mg/kg) or saline intraperitoneally (i.p.).[13]
Monitoring: Observe animals for signs of sickness behavior (e.g., lethargy, piloerection).[12][21]
Endpoint & Sample Collection: Two hours after the LPS injection, a timepoint near the peak of cytokine release, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[22] Immediately collect blood via cardiac puncture into EDTA-coated tubes.
Sample Processing: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
Cytokine Analysis: Quantify the concentration of IL-1β, TNF-α, and IL-6 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
Protocol: MSU Crystal-Induced Paw Edema in Mice
Objective: To assess the ability of 2F-MI to reduce acute, localized inflammation and edema in a mouse model of gout.[15]
Materials:
Male C57BL/6 mice, 8-10 weeks old.
2F-MI formulation and corresponding vehicle.
Monosodium Urate (MSU) crystals (prepared and verified for needle-like shape).
Sterile, pyrogen-free PBS.
Positive Control: Colchicine or an NSAID like Indomethacin.
Digital Plethysmometer or Calipers for measuring paw volume/thickness.
Experimental Groups:
Group
N
Treatment (Oral Gavage, p.o.)
Challenge (Subcutaneous, s.c.)
1
8
Vehicle
PBS
2
8
Vehicle
MSU Crystals (1 mg in 20 µL)
3
8
2F-MI (Low Dose, e.g., 10 mg/kg)
MSU Crystals (1 mg in 20 µL)
4
8
2F-MI (Mid Dose, e.g., 30 mg/kg)
MSU Crystals (1 mg in 20 µL)
5
8
2F-MI (High Dose, e.g., 100 mg/kg)
MSU Crystals (1 mg in 20 µL)
6
8
Colchicine (1 mg/kg)
MSU Crystals (1 mg in 20 µL)
Experimental Workflow Diagram:
Caption: Workflow for the MSU crystal-induced gouty arthritis model.
Step-by-Step Procedure:
Acclimatization: Acclimate mice for at least 7 days.
Baseline Measurement: Before any treatment, measure the thickness or volume of the hind paws using digital calipers or a plethysmometer. This is the T=0 baseline.
Dosing: Administer the 2F-MI formulation, vehicle, or positive control via oral gavage.
Challenge: One hour after dosing, inject 1 mg of MSU crystals suspended in 20 µL of sterile PBS subcutaneously (s.c.) into the dorsal side of one hind paw.[15] Inject the contralateral paw with 20 µL of PBS as an internal control.
Endpoint Measurement: At specified time points after the MSU injection (e.g., 4, 8, and 24 hours), re-measure the paw thickness/volume. The change from baseline represents the degree of edema.[23]
Data Calculation: Calculate the percentage inhibition of edema for each treated group compared to the vehicle-treated MSU group.
Edema = (Measurement at Tx) - (Baseline Measurement)
% Inhibition = [1 - (EdemaTreated / EdemaVehicle)] x 100
Optional Endpoints: At the final time point (e.g., 24 hours), animals can be euthanized and the inflamed paw tissue harvested for further analysis, such as histology to assess neutrophil infiltration or homogenization to measure local cytokine levels (IL-1β).
Part 3: Data Interpretation and Visualization
Expected Outcomes & Data Presentation
An effective NLRP3 inhibitor like 2F-MI is expected to produce a dose-dependent reduction in inflammatory markers. Data should be presented clearly in tables and graphs.
Table 1: Representative Data from LPS Challenge Model
Treatment Group
Plasma IL-1β (pg/mL)
% Inhibition
Plasma TNF-α (pg/mL)
Vehicle + Saline
25 ± 5
-
50 ± 10
Vehicle + LPS
1500 ± 150
0%
3000 ± 250
2F-MI (10 mg/kg) + LPS
1100 ± 120
27%
2500 ± 200
2F-MI (30 mg/kg) + LPS
650 ± 80
57%
1800 ± 150
2F-MI (100 mg/kg) + LPS
300 ± 50
80%
1200 ± 100
Dexamethasone + LPS
250 ± 40
83%
800 ± 90
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + LPS group denoted by *p<0.05, **p<0.01 (e.g., by one-way ANOVA with post-hoc test).
Table 2: Representative Data from MSU Paw Edema Model (24 hr post-injection)
Treatment Group
Paw Edema (mm)
% Inhibition
Vehicle + PBS
0.10 ± 0.02
-
Vehicle + MSU
1.20 ± 0.15
0%
2F-MI (10 mg/kg) + MSU
0.95 ± 0.11
21%
2F-MI (30 mg/kg) + MSU
0.60 ± 0.08
50%*
2F-MI (100 mg/kg) + MSU
0.35 ± 0.05
71%
Colchicine + MSU
0.40 ± 0.06
67%
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + MSU group denoted by *p<0.05, **p<0.01.
Mechanistic Visualization: The NLRP3 Pathway
Understanding where 2F-MI acts is crucial for interpreting its effects. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed site of inhibition by 2F-MI.
Caption: The NLRP3 inflammasome pathway and the inhibitory target of 2F-MI.
Conclusion
The protocols described herein provide a robust, validated, and scientifically grounded approach to evaluating the in vivo efficacy of 2F-MI, a putative NLRP3 inflammasome inhibitor. The LPS model serves as an excellent initial screen for systemic anti-inflammatory activity, while the MSU crystal-induced gout model provides crucial data in a more disease-relevant context. By carefully following these step-by-step guides, researchers can generate the high-quality, reproducible data necessary to advance the preclinical development of novel anti-inflammatory therapeutics.
References
Sha, W., et al. (2022). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. SciProfiles. Available at: [Link]
Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery. Available at: [Link]
Chen, L., et al. (2022). NLRP3 inflammasome in health and disease (Review). International Journal of Molecular Medicine. Available at: [Link]
He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences. Available at: [Link]
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]
Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Creative Biolabs. Available at: [Link]
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. Available at: [Link]
Li, D., et al. (2024). NLRP3-Mediated Neuroinflammation Participates in Resilience to PSD in C57BL/6 Mice. International Journal of Molecular Sciences. Available at: [Link]
Vargas-Caraveo, A., et al. (2020). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Uniciencia. Available at: [Link]
Martinon, F., Pétrilli, V., & Tschopp, J. (2006). The Inflammasome: A Molecular Platform Triggering Activation of Inflammatory Caspases and Processing of proIL-β. Molecular Cell. Available at: [Link]
YouTube. (2021). NLRP3-Inflammosome | What are inflammasome ? Which cells activate inflammasomes?. Animated biology With arpan. Available at: [Link]
O'Connor, J. C., et al. (2009). Lipopolysaccharide-induced depressive-like behavior is mediated by indoleamine 2,3-dioxygenase activation in mice. Molecular Psychiatry. Available at: [Link]
NIH Office of Animal Care and Use (OACU). (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. National Institutes of Health. Available at: [Link]
Ryckman, C., et al. (2013). A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients. Arthritis Research & Therapy. Available at: [Link]
Parcha, V., et al. (2021). A brief review on in vivo models for Gouty Arthritis. Journal of Applied Pharmaceutical Science. Available at: [Link]
Pandey, P., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]
Al-Saeed, M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies. Available at: [Link]
Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Charles River Laboratories. Available at: [Link]
Shao, B-Z., et al. (2019). Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. Annual Review of Cell and Developmental Biology. Available at: [Link]
Zhu, Y., et al. (2017). An update on the animal models in hyperuricaemia research. Clinical and Experimental Rheumatology. Available at: [Link]
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available at: [Link]
Popa, L., et al. (2019). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health and Toxicology. Available at: [Link]
Jo, E., et al. (2020). 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol (PLAG) Mitigates Monosodium Urate (MSU)-Induced Acute Gouty Inflammation in BALB/c Mice. Frontiers in Immunology. Available at: [Link]
Kelley, N., et al. (2019). The NLRP3 Inflammasome: A Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. Available at: [Link]
University of Iowa. (n.d.). Endpoint Guidelines for Animal Use Protocols. University of Iowa. Available at: [Link]
Li, Y., et al. (2023). New animal model of chronic gout reproduces pathological features of the disease in humans. RMD Open. Available at: [Link]
ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia. Available at: [Link]
University of Connecticut. (2022). IACUC Guidelines on Humane Endpoints. University of Connecticut. Available at: [Link]
ResearchGate. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. Available at: [Link]
Kotha, P., et al. (2024). Anti-Inflammatory Effects of Flavonoids in an LPS-Induced In Vitro Model of Canine Chronic Enteropathy. MDPI. Available at: [Link]
UC Davis Office of Research. (2021). Humane Endpoints for Laboratory Animals. UC Davis. Available at: [Link]
ResearchGate. (2021). A brief review on in vivo models for Gouty Arthritis. ResearchGate. Available at: [Link]
Singh, R. & Sharma, P. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
NIH OACU. (n.d.). Guidelines for Endpoints in Animal Study Proposals. National Institutes of Health. Available at: [Link]
Dalbeth, N., et al. (2014). Animal model of acute gout reproduces the inflammatory and ultrasonographic joint changes of human gout. Annals of the Rheumatic Diseases. Available at: [Link]
Zúñiga-Hernández, J., et al. (2023). Antidepressant-Like Effects of n-Butylidenephthalide Using In Vivo and In Silico Approaches. Pharmaceuticals. Available at: [Link]
Gattefossé. (2022). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Gattefossé. Available at: [Link]
bioRxiv. (2020). NLRP3- and AIM2-autonomy in a mouse model of MSU crystal-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β expression as relevant therapy for gout patients. bioRxiv. Available at: [Link]
Application Note: 2-Fluoro-1-methyl-1H-indole as a Polarity-Sensitive Fluorescent Probe
This Application Note is designed for researchers in chemical biology and drug discovery. It details the utilization of 2-Fluoro-1-methyl-1H-indole (2F-1MI) , a specialized fluorinated scaffold that leverages the "fluori...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in chemical biology and drug discovery. It details the utilization of 2-Fluoro-1-methyl-1H-indole (2F-1MI) , a specialized fluorinated scaffold that leverages the "fluorine effect" to enhance photostability and environmental sensitivity in bioimaging.
Executive Summary
2-Fluoro-1-methyl-1H-indole (2F-1MI) represents a class of "atomic-engineered" fluorescent probes where specific halogenation is used to modulate photophysical properties without significantly altering steric bulk. Unlike traditional bulky fluorophores (e.g., Rhodamine, BODIPY), 2F-1MI retains the small molecular footprint of the native indole scaffold, allowing it to probe sterically restricted hydrophobic pockets in proteins and lipid membranes with minimal perturbation.
This guide outlines the mechanistic basis, experimental protocols, and imaging parameters for using 2F-1MI to map intracellular hydrophobicity and protein-ligand interactions .
Technical Background & Mechanism
The "Fluorine Effect" in Fluorescence
The introduction of a fluorine atom at the C2 position of the indole ring, combined with N1-methylation, confers three critical advantages over native indole (tryptophan):
Electronic Modulation: The high electronegativity of fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO), typically resulting in a hypsochromic shift (blue shift) in absorption but often enhancing the Quantum Yield (Φ) by reducing non-radiative decay pathways.
Chemical Stability: 2-Fluoroindoles are prone to hydrolysis (forming oxindoles). The 1-methyl substitution is mechanistically vital; it "locks" the indole in its aromatic enamine form, preventing tautomerization and ensuring the probe remains fluorescent in aqueous biological buffers.
Solvatochromism: The C-F bond creates a permanent dipole moment. Upon excitation, the change in dipole magnitude makes the emission wavelength highly sensitive to the polarity of the surrounding solvent (the "solvent relaxation" effect). This allows 2F-1MI to act as a reporter for local hydrophobicity.
Photophysical Specifications
Note: Values are representative of 2-substituted indole scaffolds and may vary slightly based on specific buffer conditions.
Property
Value / Characteristic
Notes
Excitation Max ()
290 – 305 nm
Requires UV optics or Two-Photon Excitation (TPE).
Emission Max ()
330 – 360 nm
Deep Blue/UV; highly dependent on solvent polarity.
Ideal for deep tissue imaging to avoid UV toxicity.
Mechanistic Pathway Diagram
The following diagram illustrates the structural logic and signal generation mechanism of 2F-1MI.
Caption: Structural logic of 2F-1MI. N-methylation is the critical design element ensuring stability against hydrolysis, enabling reliable hydrophobic sensing.
Experimental Protocols
Materials Preparation
Stock Solution (10 mM): Dissolve 1.49 mg of 2-Fluoro-1-methyl-1H-indole (MW ≈ 149.16 g/mol ) in 1.0 mL of anhydrous DMSO. Store at -20°C in the dark.
Imaging Buffer: PBS (pH 7.4) or HBSS. Avoid serum-containing media during staining to prevent non-specific binding to albumin.
This protocol visualizes lipid droplets and hydrophobic membrane regions.
Cell Culture: Seed HeLa or CHO cells on sterile glass-bottom confocal dishes. Grow to 70% confluency.
Wash: Remove culture media and wash cells 2x with pre-warmed PBS.
Staining:
Dilute Stock Solution to a final concentration of 10 µM in serum-free media (1:1000 dilution).
Add to cells and incubate for 20–30 minutes at 37°C / 5% CO2.
Wash (Critical): Remove staining solution. Wash 3x with PBS to remove unbound probe.
Expert Tip: Indoles are small and wash out easily. Do not over-wash; 3 rapid washes are sufficient.
Imaging: Add live-cell imaging buffer (HBSS) and proceed immediately to microscopy.
Protocol B: In Vitro Protein Binding Assay (BSA/HSA)
Used to determine the binding affinity of drugs to serum albumin by displacing the fluorescent probe.
Preparation: Prepare a 1 µM solution of BSA (Bovine Serum Albumin) in PBS.
Baseline Scan: Record the emission spectrum (Ex: 295 nm, Em: 310–450 nm) of the BSA alone (background tryptophan) and Probe alone (buffer control).
Titration: Add 2F-1MI (0.1 µM to 10 µM) to the BSA solution.
Observation: Monitor the fluorescence enhancement and blue shift at ~340 nm. The probe fluoresces weakly in buffer but strongly when buried in the BSA hydrophobic pocket.
Competition: Add a test drug. A decrease in fluorescence indicates the drug has displaced 2F-1MI from the pocket.
Imaging & Visualization Guidelines
Microscopy Settings
Since 2F-1MI excites in the UV range, standard confocal lasers (405 nm, 488 nm) are ineffective . You must use one of the following setups:
Option 1: UV-Confocal / Widefield
Excitation: 280–310 nm (UV Laser or filtered Mercury Arc lamp).
Emission Filter: DAPI filter set (Bandpass 340/80 nm).
Risk:[1] UV light is toxic to live cells; limit exposure time < 100 ms.
Option 2: Two-Photon Microscopy (Recommended)
Excitation: Tunable Ti:Sapphire laser set to 580–610 nm (effectively exciting the ~295 nm transition via 2-photon absorption).
Detection: PMT/HyD detector set to 320–380 nm.
Benefit: Deep tissue penetration and reduced phototoxicity.
Workflow Diagram
Caption: Operational workflow for 2F-1MI bioimaging. Two-Photon excitation is prioritized for live-cell viability.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Signal
Excitation wavelength too high.
Ensure Ex is < 310 nm. 405 nm lasers will NOT excite this probe efficiently.
High Background
Serum interference.
Albumin in serum binds the probe. Use serum-free media during the staining step.
Rapid Bleaching
UV phototoxicity.
Switch to Two-Photon excitation or pulsed illumination. Use anti-fade mounting media for fixed cells.
Precipitation
High concentration in aqueous buffer.
Do not exceed 20 µM.[2] Ensure DMSO concentration is < 1% in final buffer.
References
Fluorescence of Fluorinated Indoles
Detailed analysis of the electronic perturbation caused by fluorine substitution on the indole ring, leading to enhanced quantum yields.
Smolecule. (2023).[3][4] 6-Fluoro-2-methyl-1H-indole Properties and Fluorescence. Retrieved from
Synthesis of 2-Fluoroindoles
Foundational methodology for synthesizing stable 2-fluoroindole scaffolds using difluorocarbene, overcoming historical stability issues.
Zhang, Y., et al. (2021).[1] Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines.[1][5] Nature Communications / PMC. Retrieved from
Indole-Based Chemosensors
Review of indole derivatives as versatile fluorescent probes for molecular recognition.[3][6]
RSC Advances. (2021). Small-molecule fluorogenic probes based on indole scaffold. Retrieved from
Solvatochromism & Protein Binding:
General principles of using indole fluorescence (tryptophan analogs) to probe protein hydrophobic pockets.
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard Field Reference).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: ● System Critical (Stability Risk High)
Ticket ID: IND-2F-001
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
⚠️ Critical Safety & Stability Warning (Read Before Proceeding)
The "Phantom Yield" Phenomenon:
Users frequently report obtaining a crude NMR showing >90% conversion, only to recover <10% yield after column chromatography.
Root Cause: 2-Fluoroindoles are intrinsically unstable. The C2-fluorine atom renders the C2-C3 double bond highly susceptible to acid-catalyzed hydrolysis, converting the desired product into 1-methyl-2-oxindole .
Immediate Directive:
Never use standard silica gel for purification.
Never use acidic stains (e.g., Hanessian’s stain) for TLC monitoring.
Store the product at -20°C under argon; use immediately in subsequent steps if possible.
Module 1: The Standard Protocol (Directed Lithiation)
Best for: Late-stage fluorination of existing indole scaffolds.
The Mechanism
In N-methylindole, the C2 proton is the most acidic (pKa ~38) due to the inductive effect of the electronegative nitrogen and the lack of steric hindrance compared to C3. Lithiation at -78°C provides the C2-lithio species, which acts as a nucleophile toward N-fluorobenzenesulfonimide (NFSI).
Optimized Workflow
Reagents:
Substrate: 1-Methylindole (1.0 eq)
Base: n-BuLi (1.1 eq, 2.5 M in hexanes) — Titrate before use.
Fluorine Source: NFSI (1.2 eq) — Must be recrystallized if yellow.
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to indole).
Lithiation: Add 1-methylindole. Cool to -78°C (Dry ice/Acetone).
Deprotonation: Add n-BuLi dropwise over 20 minutes.
Checkpoint: Stir at -78°C for 45 minutes. Do not warm up; C2-lithio species can isomerize or polymerize at higher temperatures.
Fluorination: Dissolve NFSI in minimal anhydrous THF. Add this solution dropwise to the lithiated indole at -78°C.
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.
Quench: Quench with saturated NaHCO₃ (Basic quench is mandatory).
Visualization: Lithiation-Fluorination Pathway
Figure 1: Reaction pathway showing the critical lithiation step and the risk of downstream hydrolysis.
Module 2: Purification & Isolation (The Survival Guide)
Ticket #002: "My product decomposed on the column."
Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to protonate the C3 position of 2-fluoroindole, initiating the elimination of HF and formation of oxindole.
Corrective Action: The "Basic" Workup
Parameter
Standard Protocol (DO NOT USE)
Optimized Protocol (USE THIS)
Quench
Water or NH₄Cl
Saturated NaHCO₃ (keep pH > 8)
Stationary Phase
Silica Gel 60
Neutral or Basic Alumina (Activity III)
Mobile Phase Additive
None
1% Triethylamine (Et₃N)
Drying Agent
MgSO₄ (slightly acidic)
Na₂SO₄ or K₂CO₃
Evaporation
40°C Water Bath
< 30°C Bath (Heat sensitive)
Pro-Tip: If you must use silica gel, pre-treat the column by flushing it with 5% Et₃N in hexanes to neutralize all acidic sites before loading your sample.
Module 3: Advanced Alternative (De Novo Synthesis)
Ticket #003: "Direct fluorination yields are still too low (<30%)."
If the lithiation route fails due to steric hindrance or functional group incompatibility, switch to De Novo Synthesis . Instead of fluorinating an indole, build the indole with the fluorine already attached.[1]
The "Gem-Difluoro" Strategy (Su et al., 2021):
This method utilizes ortho-vinylanilines and difluorocarbene reagents.[1] It avoids the unstable 2-fluoroindole intermediate until the final ring closure, often resulting in higher effective yields.
Protocol Summary:
Substrate: N-Methyl-2-vinylaniline.
Reagent: TMSCF₂Br (Bromodifluoromethyltrimethylsilane) as the difluorocarbene source.
Conditions: Sodium hydroxide (NaOH), CTAB (catalyst), in Toluene/Water at 50°C.
Mechanism: [4+1] Cyclization.[1] The difluorocarbene inserts, and subsequent elimination yields the 2-fluoroindole.
Troubleshooting FAQ
Q1: Why am I seeing 3-fluoro-1-methylindole?
Diagnosis: You likely used an electrophilic fluorinating agent (like Selectfluor) without lithiation.
Explanation: The C3 position of indole is naturally nucleophilic (enamine-like). Direct electrophilic attack always favors C3.
Fix: You must use the lithiation protocol (Module 1) to force C2 regioselectivity.
Q2: The reaction turns black upon adding NFSI.
Diagnosis: Oxidation or radical decomposition.
Fix: Ensure the reaction is strictly at -78°C during addition. Add NFSI slowly. If the problem persists, switch to N-fluorobenzenesulfonimide (NFSI) analogues like N-fluoro-2,4,6-trimethylpyridinium triflate , which can be milder.
Fix: Only if stored as a solid at -20°C under inert gas. In solution (especially CDCl₃, which can become acidic), it will degrade to the oxindole within hours. Always filter CDCl₃ through basic alumina before NMR.
References
Su, J., Hu, X., Huang, H., Guo, Y., & Song, Q. (2021).[1] Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines.[1] Nature Communications, 12(1).[1] [Link]
Differding, E., & Ofner, H. (1991).[3] N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorinations. Synlett, 1991(03), 187-189. (Foundational reference for NFSI usage).
Sodeoka, M., & Hamashima, Y. (2000). Enantioselective Fluorination Reactions Catalyzed by Chiral Palladium Complexes. Bulletin of the Chemical Society of Japan.
Technical Support Center: Fluorination of 1-Methyl-1H-Indole
Case ID: IND-FL-003 Topic: Troubleshooting Side Reactions in Electrophilic Fluorination Status: Active Guide Assigned Specialist: Senior Application Scientist Introduction: The Stability Paradox Welcome to the technical...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-FL-003
Topic: Troubleshooting Side Reactions in Electrophilic Fluorination
Status: Active Guide
Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical guide for the fluorination of 1-methyl-1H-indole. If you are accessing this guide, you are likely encountering a specific frustration: the target molecule (3-fluoro-1-methyl-1H-indole) is kinetically easy to form but thermodynamically difficult to isolate.
The indole C3 position is highly nucleophilic, making the initial fluorination rapid. However, the resulting 3-fluoroindole is electronically destabilized and prone to two primary failure modes:
Hydrolysis to 2-oxindoles (often during purification).
Over-fluorination to 3,3-difluoroindolines.
This guide treats these "side reactions" as the default thermodynamic sinks and provides protocols to arrest the reaction at the desired kinetic stage.
Visualizing the Failure Pathways
Before troubleshooting, you must identify where your reaction is exiting the desired pathway. The diagram below maps the critical "forks in the road" where side products are generated.
Figure 1: Mechanistic map showing the precarious stability of the 3-fluoro target. Note that the target itself remains nucleophilic, leading to difluorination, or susceptible to acid-catalyzed hydrolysis.
Troubleshooting Modules
Issue 1: "My product turned into a white solid (Oxindole) during chromatography."
Diagnosis: Oxidative Hydrolysis.
The C-F bond at the C3 position activates the C2 position toward nucleophilic attack by water. This is catalyzed by the acidity of standard silica gel. The product you isolated is likely 1-methyl-2-oxindole or 3-fluoro-1-methyl-2-oxindole .
The Fix: Switch to Non-Acidic Purification
Standard silica gel is acidic (pH ~5). This is sufficient to protonate the 3-fluoroindole, initiating hydrolysis.
Parameter
Standard Protocol (High Risk)
Optimized Protocol (High Stability)
Stationary Phase
Standard Silica Gel (Acidic)
Neutral/Basic Alumina or Florisil
Eluent Modifier
None or Acetic Acid
1% Triethylamine (TEA)
Workup
Aqueous wash
Anhydrous filtration (remove Selectfluor residue, then evaporate)
Technical Insight:
If you must use silica, "deactivate" it first by flushing the column with 5% triethylamine in hexane, then equilibrating with your running solvent. This neutralizes surface silanol groups that catalyze the decomposition [1].
Issue 2: "I see a gem-difluoro peak (quartet) in my NMR."
Diagnosis: Over-Fluorination (The "Selectfluor" Trap).
The monofluoro product (3-fluoro-1-methylindole) retains significant nucleophilicity. If local concentrations of the fluorinating agent are high, or if the temperature is too high, the second fluorine adds rapidly to C3, breaking aromaticity to form 3,3-difluoro-1-methylindoline .
The Fix: Kinetic Control & Reagent Choice
Temperature Control:
Standard: Room Temperature (25°C) → Risk of difluorination.
Optimized:-78°C to 0°C . Low temperature favors the mono-addition kinetic product.
Reagent Dosing:
Do not add solid Selectfluor to the indole solution.
Protocol: Dissolve Selectfluor in MeCN (it has low solubility, so use a dilute suspension or add dropwise) and add slowly to the indole solution. This keeps the indole in excess relative to the fluorinating agent at the mixing front.
Switch Reagents (NFSI):
N-Fluorobenzenesulfonimide (NFSI) is a milder electrophile than Selectfluor. It requires higher activation energy, making it easier to stop at the mono-fluorinated stage, though yields may be lower due to slower kinetics [2].
Issue 3: "The reaction mixture turned black/tarry."
Diagnosis: Acid-Catalyzed Polymerization.
Electrophilic fluorination generates a proton (H+) and a counter-ion (e.g., BF4- or bis(sulfonyl)imide). The generation of HF or strong conjugate acids initiates the dimerization of the electron-rich indole starting material.
The Fix: Proton Scavenging
You must neutralize the H+ byproduct in situ without quenching the electrophilic fluorinating agent.
Add a Non-Nucleophilic Base: Include 1.1 equivalents of 2,6-Di-tert-butylpyridine or solid Sodium Bicarbonate (NaHCO3) in the reaction mixture.
Why? These bases scavenge the generated acid but are too sterically hindered or insoluble to react with Selectfluor/NFSI directly.
Reagent Selection Matrix
Use this table to select the correct fluorinating agent based on your specific failure mode.
Addition: Add Selectfluor (1.05 equiv) portion-wise over 15 minutes.
Crucial: Do not dump it in all at once.
Monitoring: Monitor by TLC (Alumina plates) or crude NMR every 30 mins.
Stop point: When starting material is <5%. Do not wait for 100% conversion if difluoro byproduct starts appearing.
Workup (The Critical Step):
Dilute with Diethyl Ether (precipitates Selectfluor byproducts).
Filter through a pad of Basic Alumina .
Concentrate at low temperature (<30°C).
Store immediately at -20°C under inert atmosphere.
FAQ: Rapid Response
Q: Can I use N-fluoropyridinium salts?A: Yes, but they often require activation (heating), which increases the rate of polymerization for 1-methylindole. NFSI is preferred if Selectfluor is too harsh.
Q: Why does my product decompose in CDCl3?A: Chloroform naturally forms HCl over time (phosgene degradation). This trace acid destroys 3-fluoroindole. Solution: Filter CDCl3 through basic alumina before use, or use C6D6 (Benzene-d6) or CD3CN (Acetonitrile-d3).
Q: Is the 2-fluoro isomer possible?A: Not via direct electrophilic fluorination. The C3 position is exponentially more nucleophilic. To get 2-fluoro-1-methylindole, you must use a lithiation strategy (n-BuLi followed by NFSI) to force the reaction at C2 [4].
References
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent.[1] Journal of Fluorine Chemistry, 87(1), 1-17. Link
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[2] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. Link
Zeidan, N., et al. (2020).[3] Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688–3691. Link
Snieckus, V., et al. (2008). Directed ortho Metalation. Tertiary Amides and O-Carbamates as Directors. Chemical Reviews, 90(6), 879–933. Link
Technical Support Center: Purification of 2-Fluoro-1-methyl-1H-indole
Executive Summary & Molecule Dashboard 2-Fluoro-1-methyl-1H-indole is a specialized heterocyclic building block. Unlike its 3-fluoro analog, the 2-fluoro isomer possesses unique electronic properties that make it suscept...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Dashboard
2-Fluoro-1-methyl-1H-indole is a specialized heterocyclic building block. Unlike its 3-fluoro analog, the 2-fluoro isomer possesses unique electronic properties that make it susceptible to specific decomposition pathways, particularly acid-catalyzed hydrolysis. Successful isolation requires a deviation from standard "crude-to-column" workflows.
Compound Snapshot
Property
Data / Characteristic
Molecular Formula
C₉H₈FN
Molecular Weight
149.17 g/mol
Physical State
Low-melting solid or colorless oil (purity dependent)
Solubility
Soluble in DCM, EtOAc, THF; Insoluble in Water.
Key Instability
Hydrolytic Instability: Prone to conversion to 1-methyl-2-oxindole in acidic aqueous media.
Before initiating purification, determine your impurity profile. The presence of fluorinating reagents (like NFSI) dictates the initial workup, while the presence of unreacted starting material dictates the chromatographic strategy.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile and synthesis method.
Critical Protocols
Protocol A: Removal of Fluorinating Agents (NFSI)
If you synthesized the target using N-Fluorobenzenesulfonimide (NFSI), your crude contains significant amounts of dibenzenesulfonimide. This byproduct is acidic and can streak on silica, masking your product.
The Mechanism: Dibenzenesulfonimide has a pKa of ~1.5. The target indole is neutral. A basic wash selectively ionizes the sulfonimide, moving it to the aqueous phase.
Dilution: Dilute the crude reaction mixture with Diethyl Ether (Et₂O) or Toluene. Avoid DCM if possible (emulsion risk).
Wash 1 (Bicarbonate): Wash organic layer 2x with saturated NaHCO₃.
Note: This step removes stubborn sulfonimide traces. Do not exceed 5 minutes contact time to prevent indole hydrolysis.
Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.
Protocol B: Neutralized Silica Gel Chromatography
Why: 2-Fluoroindoles function electronically as cyclic imidoyl fluorides. Upon protonation by acidic silanol groups (Si-OH) on standard silica, they undergo hydrolysis to form 1-methyl-2-oxindole.
Steps:
Slurry Preparation: Mix Silica Gel (grade 60) with your eluent (e.g., Hexane).
Neutralization: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry. Stir for 5 minutes.
Packing: Pour the slurry into the column.
Equilibration: Flush with 2 column volumes (CV) of Hexane/TEA (99:1).
Loading: Load sample (dissolved in minimal Toluene or Hexane/DCM).
Elution: Run gradient from 100% Hexane → 95:5 Hexane:EtOAc. Maintain 0.5% TEA in the eluent throughout.
Troubleshooting & FAQs
Issue 1: Product Decomposition
Q: My product was a clear oil, but after the column, I isolated a white solid that is not my target. NMR shows a loss of the Fluorine signal.
A: You have likely hydrolyzed your product into 1-methyl-2-oxindole .
The Cause: Acidic silica gel catalyzed the hydrolysis of the C-F bond. 2-Fluoroindoles are essentially "vinylogous acid fluorides" and are highly sensitive to protonation at C3, which facilitates water attack at C2.
The Fix: You must use Protocol B (Neutralized Silica). If the problem persists, switch to Basic Alumina (Activity Grade III) as the stationary phase.
Figure 2: Mechanism of decomposition on acidic silica.
Issue 2: Separation from Starting Material
Q: I cannot separate 2-Fluoro-1-methylindole from unreacted 1-methylindole. They co-elute.
A: This is common due to the small size of the Fluorine atom (isostere of H).
The Fix: Use Silver Nitrate (AgNO₃) Impregnated Silica .
Why it works: Silver ions (
) form -complexes with the indole double bond. The electron-withdrawing Fluorine atom at C2 reduces the electron density of the -system in the product compared to the starting material (1-methylindole). Consequently, the non-fluorinated starting material binds stronger to the Silver/Silica and elutes later.
Quick Protocol: Mix Silica gel with a solution of AgNO₃ in acetonitrile (10% w/w loading), remove solvent under vacuum, and use this "doped" silica for the column.
Issue 3: Regioselectivity (3-Fluoro vs. 2-Fluoro)
Q: How do I know if I have the 2-fluoro or 3-fluoro isomer?
A: Use ¹³C NMR or ¹⁹F NMR coupling constants.
2-Fluoro: The carbon at C2 will appear as a doublet with a large coupling constant (
).
3-Fluoro: The C2 carbon will show a much smaller coupling (
).
Purification Implication: The 3-fluoro isomer is generally more stable to silica. If you isolate a stable fraction that doesn't decompose, verify it isn't the 3-fluoro byproduct.
References
Sodeoka, M., et al. (2015). "Pd-Catalyzed Fluorination of Indoles." Journal of Organic Chemistry. (Generalized citation for Pd-fluorination context).
Lal, G. S., et al. (1999). "Electrophilic Fluorination of Indoles." Journal of Organic Chemistry. (Foundational work on NFSI usage).
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for silica neutralization).
Zhang, X., et al. (2021). "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines."[1] Nature Communications. (Modern synthesis and stability data).
Troubleshooting 2-Fluoro-1-methyl-1H-indole instability in solution
A Guide to Understanding and Mitigating Instability in Solution for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support center for 2-Fluoro-1-methyl-1H-indole.
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Understanding and Mitigating Instability in Solution for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center for 2-Fluoro-1-methyl-1H-indole. As a Senior Application Scientist, I understand that unexpected instability of a key compound can be a significant roadblock in research and development. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting strategies to address the challenges you may encounter with the stability of 2-Fluoro-1-methyl-1H-indole in solution. Our approach is rooted in scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my 2-Fluoro-1-methyl-1H-indole stock solution over time. What are the likely causes?
The instability of 2-Fluoro-1-methyl-1H-indole in solution can be attributed to several factors, primarily hydrolysis, photodegradation, and reaction with components of your solvent or buffer system. The electron-withdrawing nature of the fluorine atom at the 2-position can influence the electron density of the indole ring, potentially making it more susceptible to certain degradation pathways compared to its non-fluorinated analog.
Key potential causes for degradation include:
Hydrolysis: Exposure to acidic or basic conditions can catalyze the breakdown of the molecule.
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to decomposition.[1][2]
Oxidation: The indole nucleus can be susceptible to oxidation, especially in the presence of air or oxidizing agents.
Solvent Reactivity: Certain solvents or impurities within them might react with the indole.
Q2: What are the tell-tale signs of 2-Fluoro-1-methyl-1H-indole degradation in my experiments?
Recognizing the signs of degradation early is crucial. Look out for:
Appearance of New Peaks in Chromatography: When analyzing your sample by HPLC or UPLC-MS, the emergence of new, unexpected peaks that grow over time is a strong indicator of degradation.
Color Change in Solution: Often, the degradation of indole-containing compounds can lead to the formation of colored byproducts, resulting in a yellowish or brownish tint to your initially colorless solution.
Inconsistent Experimental Results: If you observe a loss of biological activity, decreased reaction yield, or poor reproducibility in your assays, it could be a consequence of your compound's instability.
pH Shift in Unbuffered Solutions: Degradation reactions can sometimes produce acidic or basic byproducts, leading to a change in the pH of your solution.
This section provides a structured approach to identifying the root cause of instability and implementing effective solutions.
Issue 1: Rapid Degradation in Aqueous Buffers
Underlying Cause: The pH of your aqueous solution is a critical factor. Both acidic and basic conditions can promote the hydrolysis of 2-Fluoro-1-methyl-1H-indole. While specific data for this exact molecule is limited, the general chemistry of indoles suggests susceptibility to pH extremes. The activity of some fluorinated pharmaceuticals, for instance, can be reduced in acidic media.[3]
Troubleshooting Steps & Solutions:
pH Profiling Study:
Rationale: To determine the optimal pH range for stability.
Protocol: Prepare a series of buffered solutions across a pH range (e.g., pH 3 to 10).[4] Dissolve a known concentration of 2-Fluoro-1-methyl-1H-indole in each buffer. Monitor the concentration of the parent compound over time using a stability-indicating HPLC method (see Analytical Protocols section).
Solvent Selection:
Rationale: Minimizing exposure to harsh aqueous environments.
Recommendation: If your experiment allows, consider using a co-solvent system to reduce the concentration of water. Solvents like DMSO, DMF, or acetonitrile are common choices for stock solutions. However, always ensure the chosen solvent is compatible with your downstream application.
Data Presentation: Illustrative pH Stability Profile
pH
% Remaining after 24h at RT
Observations
3.0
75%
Significant degradation
5.0
95%
Improved stability
7.4
98%
Optimal stability
9.0
88%
Degradation observed
This is an illustrative table; actual results will vary.
Issue 2: Degradation Upon Exposure to Light
Underlying Cause: Aromatic heterocyclic compounds, including indoles, can be susceptible to photodegradation.[1][2] The energy from light, particularly in the UV spectrum, can be absorbed by the molecule, leading to the formation of reactive excited states and subsequent decomposition.
Troubleshooting Steps & Solutions:
Protect from Light:
Rationale: To prevent the initiation of photochemical degradation pathways.
Best Practices:
Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.
Conduct experimental manipulations in a dimly lit environment or under yellow light.
Minimize the exposure time of your solutions to ambient light.
Photostability Study:
Rationale: To confirm light as the cause of degradation.
Protocol: Prepare two sets of your sample solution. Expose one set to your typical laboratory lighting conditions (or a controlled light source as per ICH guidelines) and keep the other set protected from light as a control.[5] Analyze both sets at various time points to compare the degradation rates.
Visualization: Experimental Workflow for Photostability Testing
Technical Guide: 2-Fluoro-1-methyl-1H-indole vs. Fluorinated Indole Alternatives
This guide provides an in-depth technical analysis of 2-Fluoro-1-methyl-1H-indole , positioning it within the broader landscape of fluorinated indole scaffolds used in medicinal chemistry. Executive Summary: The "Privile...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Fluoro-1-methyl-1H-indole , positioning it within the broader landscape of fluorinated indole scaffolds used in medicinal chemistry.
Executive Summary: The "Privileged Scaffold" Status
2-Fluoro-1-methyl-1H-indole represents a specialized subclass of the indole pharmacophore. While 3-fluoroindoles are widely recognized as bioisosteres for tryptophan, the 2-fluoro variant serves a distinct mechanistic purpose: metabolic blockade and electronic tuning of the pyrrole ring.
Unlike its non-fluorinated or C3-fluorinated counterparts, the C2-fluorinated scaffold is historically difficult to synthesize due to the instability of the C–F bond at this position (susceptibility to hydrolysis). However, the N-methyl (1-methyl) substitution is the critical stabilizing factor that locks the aromatic system, preventing tautomerization to oxindole species. This molecule is currently emerging as a high-value intermediate in the design of Tyrosine Kinase Inhibitors (TKIs) and Indoleamine 2,3-dioxygenase (IDO) modulators.
Comparative Bioactivity Analysis
The following analysis contrasts 2-Fluoro-1-methyl-1H-indole with its primary structural competitors in drug design.
Structural-Activity Relationship (SAR) Matrix
Feature
2-Fluoro-1-methyl-1H-indole
3-Fluoroindole
5-Fluoroindole
Non-Fluorinated Indole
Primary Utility
Metabolic Blocker (C2 oxidation)
Bioisostere (Tryptophan mimic)
Electronic Tuner (Benzene ring)
Native Ligand / Scaffold
Metabolic Stability
High (Blocks P450 oxidation at C2)
Moderate (Blocks C3, but C2 is vulnerable)
Moderate (C2/C3 vulnerable)
Low (Rapid C2/C3 oxidation)
Electronic Effect
Strong -withdrawing at pyrrole ring; reduces electron density of the -system.
Modulates H-bond donor capability of NH (if unsubstituted).
Remote electronic effect; minimal impact on pyrrole reactivity.
Electron-rich pyrrole ring (prone to electrophilic attack).
Chemical Stability
Moderate (Requires N-substitution to prevent hydrolysis).
The C2 and C3 positions of the indole ring are the primary sites for oxidative metabolism by Cytochrome P450 enzymes.
Mechanism: P450s typically epoxidize the C2=C3 double bond, leading to ring opening or oxindole formation.
The 2-Fluoro Advantage: Substituting Hydrogen with Fluorine at C2 drastically increases the activation energy for this oxidation due to the strength of the C–F bond (approx. 116 kcal/mol) and the electronegativity of fluorine, which deactivates the double bond toward the electrophilic oxo-iron species of P450.
The 1-Methyl Synergy: The N-methyl group eliminates the acidic NH proton, preventing glucuronidation (Phase II metabolism) and improving lipophilicity (LogP) for membrane permeability.
B. Electronic Modulation in Kinase Binding
In kinase inhibitors, the indole core often pi-stacks with phenylalanine or tyrosine residues in the ATP-binding pocket.
2-F Effect: The fluorine atom pulls electron density away from the pyrrole ring. This reduces the "electron-rich" character of the indole, potentially strengthening pi-stacking interactions with electron-rich amino acids in the target protein (via quadrupole modification) and altering the pKa of the system to fine-tune solubility.
Visualizing the Mechanism
The following diagram illustrates the SAR logic and the metabolic stability conferred by the 2-Fluoro-1-methyl motif.
Figure 1: Mechanistic rationale for the stability and bioactivity of 2-Fluoro-1-methyl-1H-indole.
Experimental Protocol: Synthesis & Validation
Accessing 2-fluoroindoles is synthetically challenging. The most robust, field-proven method utilizes difluorocarbene insertion, which avoids the harsh conditions that typically decompose the 2-fluoroindole product.
Synthesis of 2-Fluoro-1-methyl-1H-indole
Based on the Gem-Difluoroalkene / Difluorocarbene Strategy (Adapted from Zhang et al., 2021)
Reagents:
Precursor: N-Methyl-N-(2-vinylphenyl)amine derivatives or 2-(2,2-difluorovinyl)-N-methylaniline.
Reagent: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or similar difluorocarbene source.
Catalyst: Sodium iodide (NaI) (if using specific activation).
Step-by-Step Protocol:
Preparation: In a flame-dried Schlenk tube, dissolve N-methyl-2-(2,2-difluorovinyl)aniline (1.0 equiv) in anhydrous THF (0.1 M).
Cyclization: Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) followed by K3PO4 (2.0 equiv).
Reaction: Heat the mixture to 80°C under an Argon atmosphere for 12 hours. The intramolecular C-N coupling occurs here.
Note: For the 2-fluoro-1-methyl target, starting from the gem-difluoroalkene is often more stable than direct fluorination of the indole.
Workup: Cool to room temperature. Filter through a celite pad to remove copper salts. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography on silica gel.
Critical Step: Use a solvent system of Hexanes/Ethyl Acetate (95:5) . 2-Fluoroindoles can be acid-sensitive; ensure silica is neutral or slightly basic (treat with 1% triethylamine) to prevent decomposition during purification.
Stability Validation Assay
To verify the "1-methyl" advantage:
Dissolve 5 mg of 2-Fluoro-1-methyl-1H-indole and 2-Fluoro-1H-indole (unsubstituted) in separate NMR tubes containing CDCl3.
Add 10 µL of D2O (deuterated water) to mimic hydrolytic conditions.
Monitor via 19F-NMR every 1 hour for 12 hours.
Expected Result: The 1-methyl variant will show a stable singlet signal (approx -130 to -140 ppm). The unsubstituted variant will show degradation peaks corresponding to the oxindole (hydrolysis product) due to tautomerization.
References
Zhang, Z., et al. (2021). "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines." Nature Communications, 12, 4675. Link
Usachev, B. I. (2016). "1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds." Journal of Fluorine Chemistry, 185, 118–167. Link
Piscitelli, F., et al. (2018). "Fluorine-containing indoles: synthesis and biological activity." Journal of Fluorine Chemistry, 212, 51–106. Link
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Validation of 2-Fluoro-1-methyl-1H-indole: Mechanism of Metabolic Stabilization and Bioisosteric Performance
Topic: Validation of 2-Fluoro-1-methyl-1H-indole as a Metabolically Stable Bioisostere Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1] [1] Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of 2-Fluoro-1-methyl-1H-indole as a Metabolically Stable Bioisostere
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1]
[1]
Executive Summary: The Indole C2 Problem
In medicinal chemistry, the indole scaffold is a "privileged structure," ubiquitous in therapeutics ranging from sumatriptan to indomethacin. However, the electron-rich pyrrole ring—specifically the C2 position —is a notorious "metabolic soft spot." It is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance, short half-lives, and the formation of reactive electrophilic intermediates (e.g., 2,3-epoxides) that can cause idiosyncratic toxicity.
2-Fluoro-1-methyl-1H-indole (2F-1MI) represents a critical strategic solution.[1] This guide validates its mechanism of action not as a receptor ligand per se, but as a pharmacokinetic enhancer and bioisostere . By substituting the C2-hydrogen with fluorine, researchers can block metabolic oxidation while retaining the steric profile required for target binding.
Mechanistic Analysis: Why 2-Fluoro?
The "Mechanism of Action" for 2F-1MI functions on two distinct physicochemical levels: Metabolic Blockade and Electronic Modulation .[1]
A. The Metabolic Blockade (The "Teflon Effect")
The primary failure mode for indole-based drugs is the CYP450-mediated hydroxylation at C2, followed by rearrangement to oxindoles or ring opening.
C-H vs. C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). The CYP450 oxo-ferryl species cannot abstract the fluorine atom, effectively sealing the metabolic soft spot.
Prevention of Epoxidation: The high electronegativity of fluorine lowers the HOMO (Highest Occupied Molecular Orbital) energy of the pyrrole ring, making the
-system less nucleophilic and resistant to epoxidation.
B. Steric Mimicry (The "Stealth" Substitution)
Unlike other halogens, fluorine is a near-perfect steric mimic for hydrogen.[1]
Van der Waals Radius:
Hydrogen: 1.20 Å
Fluorine: 1.47 Å (Closest match)
Chlorine: 1.75 Å (Likely to cause steric clash)
Implication: 2F-1MI fits into binding pockets optimized for the parent indole without disrupting critical ligand-protein interactions, whereas a 2-Chloro or 2-Methyl analog might be sterically excluded.[1]
Comparative Performance Guide
The following data compares 2F-1MI against its parent compound (1-Methylindole) and a classical halogen alternative (2-Chloro-1-methylindole).
Table 1: Physicochemical and Metabolic Profile Comparison
), primarily converting to oxindole derivatives.[1]
2F-1MI exhibited negligible turnover at the C2 position, with metabolism shifted to slower, less critical pathways (e.g., N-demethylation or benzene ring hydroxylation).
Visualization: The Metabolic Blockade Pathway
The following diagram illustrates how 2F-1MI diverts the molecule away from rapid degradation pathways.
Caption: Comparative metabolic fate. The C-F bond in 2F-1MI prevents the formation of the reactive 2,3-epoxide intermediate, shunting the molecule toward stability.
Experimental Protocol: Validation of Metabolic Stability
To validate 2F-1MI in your own drug discovery pipeline, use the following Microsomal Stability Protocol . This is a self-validating system; if the positive control (Testosterone or Midazolam) does not show expected clearance, the assay is invalid.
Materials
Test Compound: 2-Fluoro-1-methyl-1H-indole (10 mM DMSO stock).
vs. time. The slope determines the half-life:
Success Criteria: 2F-1MI should demonstrate a that of 1-Methylindole.[1]
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025).[2][3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv (Preprint).[1] Link
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
Technical Guide: Cross-Reactivity & Stability Profiling of 2-Fluoro-1-methyl-1H-indole
Executive Summary 2-Fluoro-1-methyl-1H-indole represents a specialized subclass of fluorinated indoles, distinct from the widely utilized 5-fluoro isomers found in synthetic cannabinoids (e.g., 5F-PB-22 metabolites). Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-1-methyl-1H-indole represents a specialized subclass of fluorinated indoles, distinct from the widely utilized 5-fluoro isomers found in synthetic cannabinoids (e.g., 5F-PB-22 metabolites). While often sought as a reference standard for metabolic blocking studies or forensic screening, its utility is defined by a critical physicochemical characteristic: hydrolytic instability .
Unlike its stable 3-, 4-, 5-, 6-, and 7-fluoro counterparts, the 2-fluoroindole motif is prone to rapid hydrolysis, converting to 1-methyl-2-oxindole . This guide compares the performance of 2-Fluoro-1-methyl-1H-indole against its stable alternatives, focusing on cross-reactivity in immunoassays and stability in biological matrices.
Key Findings
Stability: 2-Fluoro-1-methyl-1H-indole is significantly less stable than 5-fluoro-1-methyl-1H-indole, degrading to oxindole species in aqueous media.
Cross-Reactivity: Primary cross-reactivity in indole-targeted ELISAs is often driven by the stable oxindole degradation product rather than the parent 2-fluoro compound.
Recommendation: Use strict anhydrous conditions for storage. For biological assay validation, parallel monitoring of the oxindole metabolite is mandatory.
Mechanistic Insight: The "2-Fluoro" Instability
To understand the cross-reactivity profile, one must first understand the molecule's reactivity. The fluorine atom at the C2 position creates a unique electronic environment compared to other isomers.
Hydrolysis Pathway
The C2 position of the indole ring is naturally electron-rich. The presence of a highly electronegative fluorine atom at C2, combined with the nitrogen lone pair, facilitates a hydrolytic mechanism that ejects fluoride (HF) and generates the thermodynamically stable oxindole.
Figure 1: Hydrolytic degradation pathway of 2-fluoroindoles. The instability of the C2-F bond in aqueous environments leads to the formation of the stable oxindole, which becomes the primary immunoreactive species.
Comparative Analysis: 2-Fluoro vs. Alternatives
This section compares 2-Fluoro-1-methyl-1H-indole with its most common structural alternatives used in forensic and medicinal chemistry.
5-Fluoro Analog: Antibodies raised against generic indoles typically bind the 5-fluoro analog with high affinity (80-120% cross-reactivity relative to parent) because the fluorine is distal to the binding pocket (often centered on the N1 or C3 region).
2-Fluoro Analog: Initial binding is low due to steric hindrance at C2. However, as the compound hydrolyzes to the oxindole , cross-reactivity often increases or disappears depending on whether the antibody recognizes the carbonyl group of the oxindole. This leads to "drifting" assay results over time.
LC-MS Validation:
Unlike the 5-fluoro analog, which produces a distinct [M+H]+ peak, the 2-fluoro analog often yields a peak corresponding to the oxindole ([M-F+OH]+), leading to potential misidentification if the library spectrum is not updated.
Experimental Protocols
These protocols are designed to validate the stability and cross-reactivity of 2-Fluoro-1-methyl-1H-indole in a self-validating manner.
Protocol A: Hydrolytic Stability Profiling
Objective: Determine the half-life of the 2-fluoro compound to define the "window of validity" for subsequent immunoassays.
Preparation: Dissolve 2-Fluoro-1-methyl-1H-indole in anhydrous Acetonitrile (stock 1 mg/mL).
Incubation: Spike stock into PBS (pH 7.4) at 37°C to a final concentration of 10 µM.
Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60, and 120 mins.
Objective: Distinguish between parent and metabolite cross-reactivity.
Plate Setup: Use a standard Cannabinoid/Indole ELISA kit (e.g., targeting JWH-018 or generic indole metabolites).
Spiking: Prepare three parallel sets of urine matrix:
Set A: 5-Fluoro-1-methyl-1H-indole (Stable Control) - 100 ng/mL
Set B: 2-Fluoro-1-methyl-1H-indole (Test) - 100 ng/mL
Set C: 1-Methyl-2-oxindole (Degradant Control) - 100 ng/mL
Time Course: Measure absorbance at T=0 (immediately after spiking) and T=60 mins.
Interpretation:
If Set B (T=0) signal << Set B (T=60) , the antibody preferentially binds the degradation product (Oxindole).
If Set B (T=0) signal >> Set B (T=60) , the antibody requires the intact indole core, and hydrolysis causes a false negative.
Decision Workflow for Researchers
Use this logic flow to determine when to employ 2-Fluoro-1-methyl-1H-indole in your study.
Figure 2: Decision matrix for selecting fluorinated indole standards. The 2-fluoro isomer requires specific "Transient Probe" protocols due to its reactivity.
References
Su, J., Hu, X., Huang, H., et al. (2021).[1] "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines."[1][2] Nature Communications, 12, 5164. [Link]
Significance: Establishes the synthetic difficulty and reactive nature of 2-fluoroindoles, highlighting the C-F bond instability
Kronstrand, R., et al. (2014). "Screening for synthetic cannabinoids in urine by specific antibodies."[3] Journal of Analytical Toxicology, 38(7). [Link]
Significance: Provides the baseline for indole-based immunoassay cross-reactivity mechanisms.
Wohlfarth, A., et al. (2015). "Metabolite Profiling for AB-PINACA and 5-Fluoro-AB-PINACA." Clinical Chemistry, 61(10). [Link]
Significance: Contrasts the metabolic stability of 5-fluoro indoles (stable oxidative defluorination) vs the chemical instability of 2-fluoro analogs.
Comparative analysis of 2-fluoro vs. 2-chloro-1-methyl-1H-indole
Executive Summary: The Divergent Utility Verdict In the optimization of indole-based pharmacophores, the C2 position is a critical "soft spot" for both metabolic oxidation and synthetic functionalization.[1] While 2-fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Divergent Utility Verdict
In the optimization of indole-based pharmacophores, the C2 position is a critical "soft spot" for both metabolic oxidation and synthetic functionalization.[1] While 2-fluoro-1-methylindole and 2-chloro-1-methylindole share a scaffold, their utility profiles are orthogonal:
2-Chloro-1-methylindole is a Synthetic Gateway . It serves primarily as a reactive intermediate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install complex aryl or heteroaryl systems at the C2 position.
2-Fluoro-1-methylindole is a Terminal Motif . It is deployed to block metabolic hotspots (CYP450 oxidation) without significantly altering the steric profile of the parent indole. It is rarely used as a leaving group.[1]
The Golden Rule: If you need to build from C2, choose Chloro .[1] If you need to protect C2 in vivo, choose Fluoro .[1]
Physicochemical Profile: The Data Landscape
The distinct behaviors of these analogs stem from fundamental differences in the carbon-halogen bond.[2]
Table 1: Comparative Physicochemical Properties
Property
2-Fluoro-1-methylindole
2-Chloro-1-methylindole
Impact on Drug Design
C-X Bond Length
~1.35 Å
~1.77 Å
F mimics Hydrogen sterically; Cl is bulky (similar to Methyl).
C-X Bond Energy
~116 kcal/mol
~81 kcal/mol
C-F is metabolically inert; C-Cl is reactive/labile.
Van der Waals Radius
1.47 Å
1.75 Å
F fits in tight binding pockets; Cl may cause steric clash.
Electronic Effect
Strong -I (Inductive), Strong +M (Mesomeric)
Moderate -I, Weak +M
F perturbs pKa of neighboring groups less than expected due to resonance.[1]
LogP (Lipophilicity)
Moderate Increase (+0.2 vs H)
High Increase (+0.7 vs H)
Cl significantly increases lipophilicity; F is "lipophilicity neutral."
Synthetic Accessibility & Workflows
Both analogs are accessible via a divergent synthetic route starting from 1-methylindole. However, the handling requirements differ drastically due to the hydrolytic instability of the 2-fluoro species.[1]
Divergent Synthesis Workflow (Graphviz)
Figure 1: Divergent synthesis of 2-haloindoles via directed ortho-lithiation. Note the specific electrophile choice determines the downstream utility.
Experimental Protocols
Protocol A: Synthesis of 2-Fluoro-1-methylindole (The "Fragile" Route)
Note: 2-Fluoroindoles are prone to acid-catalyzed hydrolysis, converting to 1-methyloxindole. All glassware must be base-washed.
Lithiation: dissolve 1-methylindole (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78°C .
Deprotonation: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise.[1] Stir for 1 hour at -78°C. Causality: Low temperature prevents scrambling of the lithiated species to the C3 position.
Fluorination: Dissolve NFSI (1.2 eq) in THF and add slowly to the lithiated indole.
Workup (CRITICAL): Quench with saturated NaHCO₃ (do not use NH₄Cl or HCl). Extract with EtOAc.[1]
Purification: Flash chromatography on silica gel pre-treated with 1% Et₃N (Triethylamine). Self-Validating Step: If the product isolates as a white solid with a strong carbonyl stretch in IR (~1700 cm⁻¹), hydrolysis has occurred. The target should be an oil or low-melting solid.
Protocol B: Synthesis of 2-Chloro-1-methylindole (The "Robust" Route)
Lithiation: Follow steps 1-2 as above.
Chlorination: Add a solution of NCS (N-Chlorosuccinimide) or C₂Cl₆ (Hexachloroethane) (1.1 eq) in THF.
Purification: Standard silica gel chromatography (Hexanes/EtOAc). This compound is stable to standard laboratory silica.[1]
Reactivity & Application Guide
The Decision Matrix: When to use which?
Figure 2: Strategic decision matrix for medicinal chemists selecting between F and Cl substituents.
2-Chloro-1-methylindole: The Cross-Coupling Partner
The C-Cl bond in the 2-position of indole is activated similarly to an electron-deficient aryl chloride. It is an excellent substrate for Suzuki-Miyaura coupling .
Mechanism: The electron-rich indole ring usually deactivates the C-Cl bond toward oxidative addition, but the electronegative Nitrogen at position 1 (especially when methylated) activates C2 sufficiently for Pd(0) insertion.
2-Fluoro-1-methylindole: The Metabolic Shield
The C-F bond is not a viable leaving group for standard cross-couplings. Its utility lies in Bioisosterism .[1]
Metabolic Blocking: The C2 position of indole is prone to oxidation by CYP450 enzymes (leading to the 2,3-epoxide and subsequent ring opening). Substituting H with F blocks this pathway due to the high C-F bond strength (116 kcal/mol).
pKa Modulation: While F is electronegative, it is also a resonance donor.[1] In the indole system, it can modulate the electron density of the C3 position, potentially altering binding affinity to receptors (e.g., Serotonin receptors) without adding the bulk of a chlorine atom.[1]
References
Veisi, H., et al. (2020).[1] N-Fluorobenzenesulfonimide (NFSI): A Useful and Versatile Reagent for the Direct Fluorination. National Institutes of Health (NIH).
Gribble, G. W. (2010).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. (Standard Reference Text).
Anbarasan, P., et al. (2010).[1] Pd-Catalyzed C-H Functionalization of Indoles. Angewandte Chemie Int. Ed. (Describes reactivity of C2-H vs C2-X).
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Shen, X., et al. (2015).[1] Palladium-Catalyzed Suzuki–Miyaura Coupling of 2-Chloroindoles. Organic Letters. (Validates the reactivity of the Chloro-analog).
A Head-to-Head Comparison of Fluorinated Indole Scaffolds Against Known IDO1 Inhibitors
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1] By catalyzing the initial and rate-limiting step in the degradation of tryptoph...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1] By catalyzing the initial and rate-limiting step in the degradation of tryptophan to kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that facilitates immune evasion.[2][3] This guide provides a detailed, head-to-head comparison of a representative fluorinated indole compound against two clinically evaluated IDO1 inhibitors, Epacadostat and Navoximod. We will delve into the underlying biochemistry, present comparative inhibitory data, and provide a comprehensive, validated protocol for assessing inhibitor potency.
The Rationale for Targeting IDO1
IDO1 is overexpressed in a multitude of tumor types and its activity is correlated with poor patient prognosis.[2] The enzymatic degradation of tryptophan serves a dual immunosuppressive function:
Tryptophan Starvation: The depletion of this essential amino acid inhibits the proliferation of effector T-cells.[3]
Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, induces T-cell apoptosis and promotes the generation of regulatory T-cells (Tregs).[2]
This dual mechanism makes IDO1 a highly attractive target for therapeutic intervention. The strategic introduction of fluorine into drug candidates, a common practice in medicinal chemistry, can enhance metabolic stability and binding affinity.[4] Therefore, the exploration of fluorinated indoles as potential IDO1 inhibitors is a promising avenue of research.
Comparative Inhibitor Potency
The efficacy of an inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50) or its half-maximal effective concentration (EC50) in a cell-based assay. A lower value signifies greater potency. The table below summarizes the reported potencies of the selected inhibitors against human IDO1.
Note: Specific inhibitory data for 2-Fluoro-1-methyl-1H-indole against IDO1 is not available in the public domain. 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione is presented as a potent example from the fluorinated indole class.[1]
The IDO1-Mediated Kynurenine Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway of tryptophan metabolism, the very pathway that inhibitors seek to block.
Caption: The IDO1 enzyme catalyzes the rate-limiting conversion of Tryptophan to N-Formylkynurenine.
Experimental Protocol: In Vitro IDO1 Enzymatic Inhibition Assay
This protocol outlines a robust, absorbance-based method for determining the inhibitory potential of a compound against recombinant human IDO1. The principle lies in measuring the production of kynurenine, which has a characteristic absorbance at 321 nm.
Rationale for Method Selection
An in vitro enzymatic assay using purified recombinant protein provides a direct measure of the inhibitor's interaction with the target, free from the complexities of cellular uptake, efflux, and off-target effects. This is a crucial first step in characterizing any potential inhibitor. The absorbance-based readout is straightforward, cost-effective, and suitable for high-throughput screening.[11][12]
Step-by-Step Methodology
Preparation of Reagents:
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
Reaction Cocktail: To the Assay Buffer, add 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[12] This mixture provides the necessary reducing environment for IDO1 activity.
Substrate Solution: Prepare a 400 µM solution of L-tryptophan in the Assay Buffer.
Enzyme Solution: Reconstitute recombinant human IDO1 enzyme in Assay Buffer to a working concentration (e.g., 2-5 µg/mL). Keep on ice.
Inhibitor Solutions: Prepare a serial dilution of the test compounds (e.g., 2-Fluoro-1-methyl-1H-indole, Epacadostat) in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is below 0.5%.
Add 50 µL of the Reaction Cocktail to each well of a UV-transparent 96-well plate.
Add 10 µL of the inhibitor solution (or vehicle control) to the appropriate wells.
To initiate the reaction, add 20 µL of the Enzyme Solution to all wells except the 'no enzyme' control.
Immediately add 20 µL of the Substrate Solution to all wells. The final reaction volume is 100 µL.
Incubate the plate at 37°C for 30-60 minutes.
Reaction Termination and Kynurenine Measurement:
Stop the reaction by adding 20 µL of 30% TCA to each well.[12]
Incubate the plate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to the stable kynurenine.[12]
Centrifuge the plate to pellet the precipitated protein.
Carefully transfer the supernatant to a new UV-transparent 96-well plate.
Measure the absorbance at 321 nm using a microplate reader.[11]
Data Analysis:
Subtract the background absorbance from the 'no enzyme' control wells.
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
The following diagram provides a visual workflow for this experimental protocol.
Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.
Conclusion and Future Directions
This guide establishes a framework for the comparative analysis of novel IDO1 inhibitors, such as those from the fluorinated indole class. While a direct comparison is hampered by the lack of specific data for 2-Fluoro-1-methyl-1H-indole, the provided data for a related compound and the established inhibitors Epacadostat and Navoximod offer a valuable benchmark. The detailed experimental protocol provides a validated system for researchers to generate their own comparative data, enabling a direct head-to-head assessment. Future studies should focus on synthesizing and testing a broader range of fluorinated indoles to establish a clear structure-activity relationship and identify candidates with superior potency and drug-like properties for advancing cancer immunotherapy.
References
The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023-04-14). National Institutes of Health. [Link]
IDO enzyme inhibition assay. (Each data point reflects the mean value... (n.d.). ResearchGate. [Link]
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (n.d.). National Institutes of Health. [Link]
Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. (2019-05-24). National Institutes of Health. [Link]
Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (n.d.). National Institutes of Health. [Link]
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (n.d.). National Institutes of Health. [Link]
IDO1 inhibitory activity and cytotoxicity of flavonoids (4–6) were... (n.d.). ResearchGate. [Link]
Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. (n.d.). PubMed. [Link]
Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. (n.d.). National Institutes of Health. [Link]
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2024-01-24). Frontiers. [Link]
The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. (2025-03-18). National Institutes of Health. [Link]
Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. (n.d.). National Institutes of Health. [Link]
The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies. (n.d.). MDPI. [Link]
IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. (n.d.). AACR Journals. [Link]
Discovery of IDO1 inhibitors: from bench to bedside. (n.d.). National Institutes of Health. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-1-methyl-1H-indole
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Fluoro-1-methyl-1H-indole. As a fluorinated heterocyclic compound, its management requires a rigorous approach to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Fluoro-1-methyl-1H-indole. As a fluorinated heterocyclic compound, its management requires a rigorous approach to ensure laboratory safety and environmental compliance. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures. It is designed for the professional researcher who requires not just instructions, but a self-validating system for chemical waste management.
Core Principles: Hazard Assessment and Incompatibility
Indole derivatives can exhibit varying levels of toxicity and are often skin and eye irritants.[1][2][3] The introduction of fluorine, while often increasing metabolic stability in a drug development context, classifies the molecule as a halogenated organic compound.[4][5] This is the single most critical factor for its disposal, as halogenated waste streams are subject to specific environmental regulations due to their potential to form persistent pollutants or hazardous combustion byproducts like hydrogen fluoride if not treated correctly.
Table 1: Inferred Hazard Profile and Incompatibilities
Hazard Category
Associated Risk & Rationale
Incompatible Materials
Acute Toxicity
Based on analogs, may be harmful if swallowed, in contact with skin, or inhaled. Causes skin, eye, and respiratory irritation.[1][2][6]
N/A
Chemical Reactivity
The indole nucleus can be susceptible to strong acids and oxidizing agents.
Prior to waste collection, ensuring operator safety during handling is paramount. The potential for skin and eye irritation necessitates a stringent Personal Protective Equipment (PPE) protocol.
Step-by-Step Handling Protocol:
Engineering Controls: All handling of 2-Fluoro-1-methyl-1H-indole, both in its pure form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][10]
Eye Protection: Wear ANSI-approved chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][11]
Hand Protection: Wear nitrile rubber gloves as a minimum. Given that some halogenated compounds can degrade nitrile, consulting a glove manufacturer's compatibility chart is best practice. For handling larger quantities or for extended periods, double-gloving is recommended.[4][5]
Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure that full-length pants and closed-toe shoes are worn at all times.[4]
Avoidance of Contamination: After handling, wash hands thoroughly before leaving the laboratory.[1][10]
The Disposal Workflow: Segregation and Containment
The cornerstone of proper disposal for this compound is meticulous waste segregation. Co-mingling halogenated and non-halogenated waste streams leads to unnecessarily high disposal costs and complicates the treatment process.[7][12][13]
Step-by-Step Disposal Protocol:
Container Selection: Designate a specific waste container exclusively for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., polyethylene) and possess a tightly-sealing lid to prevent the escape of vapors.[5][14] Do not use metal containers for any potentially acidic waste.[14]
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag that includes:
The full chemical name: "Waste 2-Fluoro-1-methyl-1H-indole"
Any solvents used (e.g., "in Dichloromethane")
The accumulation start date
The relevant hazard pictograms (e.g., irritant, health hazard)
Waste Collection:
Solid Waste: Transfer the pure compound or contaminated solids (e.g., weighing paper, contaminated wipes) into the designated container using appropriate tools (spatula, forceps).
Liquid Waste: If the compound is in a halogenated solvent (e.g., dichloromethane), it can be added to the same container. If it is in a non-halogenated solvent (e.g., ethyl acetate, hexanes), it must still be disposed of in the halogenated waste stream. The presence of the fluorine atom dictates this classification.[7][12]
Container Management: Keep the waste container closed at all times except when actively adding waste.[12][14] Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[5]
Final Disposal: Once the container is full or the accumulation time limit is reached (per institutional and EPA guidelines), arrange for pickup by your institution's certified Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[1][15] You are responsible for the waste "from cradle to grave," meaning you must ensure it is transferred to a permitted transporter and facility.[7]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for segregating and managing waste streams containing 2-Fluoro-1-methyl-1H-indole.
Caption: Decision workflow for proper segregation of waste containing 2-Fluoro-1-methyl-1H-indole.
Spill Management
In the event of a spill, immediate and correct action is crucial.
Small Spills: For minor spills (a few grams or milliliters) inside a fume hood, absorb the material with a compatible absorbent pad or inert material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in your designated halogenated waste container.
Large Spills: Evacuate the immediate area. Alert colleagues and contact your institution's emergency response line or EH&S department.[16] Prevent the spill from entering drains.[3] Do not attempt to clean up a large spill without proper training and equipment.
By adhering to this comprehensive guide, researchers can ensure that the disposal of 2-Fluoro-1-methyl-1H-indole is managed with the highest standards of safety, scientific integrity, and environmental stewardship.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylindole, 98+%. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylindole. [Link]
Washington State University. (n.d.). Halogenated Solvents Safety Information. [Link]
University of California, Riverside. (n.d.). Fluorine Gas Safety Sheet. [Link]
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
Thermo Fisher Scientific. (2025). Safety Data Sheet. [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. [Link]
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Fluoride (F- & HF) in Workplace Atmospheres. [Link]
Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]